5-[(1R)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole
Description
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Properties
CAS No. |
1909286-88-9 |
|---|---|
Molecular Formula |
C5H8N6 |
Molecular Weight |
152.2 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Chemical Structure Analysis and Synthetic Profiling of 5-[(1R)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole
Executive Summary
The architectural complexity of modern therapeutics demands chemical building blocks that offer both rigid geometric control and distinct bioisosteric properties. 5-[(1R)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole represents a highly specialized chiral synthon engineered for these exact parameters. By combining a 1,2,3-triazole core—a well-documented amide bioisostere—with a stereodefined azidoethyl moiety, this molecule serves as a premier precursor for synthesizing complex, stereospecific peptidomimetics and bis-triazole conjugates. This whitepaper details the structural profiling, stereoselective synthesis, and application methodologies of this critical building block.
Structural and Physicochemical Profiling
The utility of this compound is rooted in its highly specific functional group topology. The 1-methyl substitution effectively locks the triazole ring out of annular tautomerization, ensuring a predictable dipole moment and consistent hydrogen-bond accepting geometry. The (1R)-azidoethyl group provides a bio-orthogonal handle for click chemistry while projecting subsequent functional groups in a stereocontrolled vector.
Quantitative Data Summary
| Property | Value | Causality / Significance in Drug Design |
| Molecular Formula | C₆H₁₀N₆ | Core atomic composition; exact mass (~152.10 Da) is critical for MS validation. |
| Chiral Center | C5-ethyl (1R) | Dictates the stereospecific spatial orientation of the resulting triazole conjugate in target binding pockets. |
| Azide IR Stretch | ~2100 cm⁻¹ | Provides a robust, non-overlapping diagnostic peak for monitoring reaction kinetics and completion. |
| LogP (Predicted) | 0.5 – 1.0 | Indicates moderate lipophilicity, favorable for maintaining optimal ADME profiles in downstream APIs. |
| H-Bond Acceptors | 4 | The triazole nitrogens act as robust hydrogen-bond acceptors, mimicking the electronic properties of peptide bonds. |
Stereoselective Synthesis Workflow
The synthesis of the (1R)-azide requires rigorous stereochemical control. The optimal route begins with [1]. Through an asymmetric addition, the (1S)-alcohol is generated. Because the final azidation proceeds via an Sₙ2 mechanism, a complete Walden inversion occurs, dictating that we must synthesize the (1S)-intermediate to yield the target (1R)-azide.
Stereoselective synthetic workflow of the (1R)-azide from its carbaldehyde precursor.
Mechanistic Role in CuAAC (Click Chemistry)
The primary application of this molecule is its participation in the [2]. Unlike thermal Huisgen cycloadditions which yield a mixture of 1,4- and 1,5-regioisomers, the CuAAC reaction is entirely regioselective for the 1,4-disubstituted 1,2,3-triazole.
The mechanism relies on the formation of a dinuclear copper-acetylide complex, which subsequently coordinates the (1R)-azide. The stereocenter of the azide remains undisturbed during this process, allowing for the reliable construction of stereopure bis-triazole architectures [3].
Mechanistic pathway of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for reagent selection is explicitly defined.
Protocol A: Sₙ2 Azidation to Yield this compound
-
Preparation: Dissolve (1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethyl methanesulfonate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.
-
Causality: DMF is a polar aprotic solvent that strongly solvates the Na⁺ cation while leaving the N₃⁻ anion "naked" and highly nucleophilic, which is critical for driving a complete Sₙ2 Walden inversion.
-
-
Reagent Addition: Add Sodium Azide (NaN₃) (2.0 eq) in a single portion.
-
Causality: An excess of NaN₃ drives the equilibrium to completion and compensates for any trace moisture-induced quenching.
-
-
Thermal Activation: Heat the reaction mixture to 60°C and stir for 12 hours.
-
Causality: 60°C provides sufficient thermal energy to overcome the activation barrier of the secondary carbon displacement without risking the thermal decomposition of the resulting azide (which typically occurs >100°C).
-
-
Workup: Quench the reaction with H₂O and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with a 5% aqueous LiCl solution.
-
Causality: The LiCl wash is highly effective at partitioning residual DMF out of the organic layer and into the aqueous phase.
-
-
Self-Validation Checkpoint: Perform FT-IR spectroscopy on the crude oil. The reaction is validated as successful by the appearance of a strong, sharp absorbance band at ~2100 cm⁻¹ (asymmetric azide stretch) and the disappearance of the mesylate S=O stretches (~1350 cm⁻¹).
Protocol B: Stereospecific CuAAC Conjugation
-
Solvent System: Dissolve the synthesized (1R)-azide (1.0 eq) and a model terminal alkyne (1.05 eq) in a 1:1 mixture of tert-butanol (t-BuOH) and H₂O.
-
Causality: This specific biphasic mixture is optimal because t-BuOH solubilizes the organic substrates, while H₂O solubilizes the inorganic copper salts and ascorbate.
-
-
Catalyst Generation: Add Sodium Ascorbate (0.2 eq) followed by CuSO₄·5H₂O (0.05 eq).
-
Causality: Sodium ascorbate acts as a mild reducing agent to generate the catalytically active Cu(I) species in situ from the stable Cu(II) salt. This continuous reduction cycle prevents the oxidative homocoupling of the alkyne (Glaser coupling).
-
-
Reaction Monitoring: Stir vigorously at room temperature for 4–6 hours.
-
Self-Validation Checkpoint: Monitor the reaction via TLC and Chiral HPLC. The complete consumption of the azide (absence of the 2100 cm⁻¹ IR band) validates completion. Chiral HPLC must be utilized to confirm that the enantiomeric excess (ee%) of the (1R)-stereocenter has been preserved (>98% ee), validating that no racemization occurred during the cycloaddition.
References
-
National Center for Biotechnology Information. "1-Methyl-1H-1,2,3-triazole-5-carbaldehyde." PubChem Compound Summary for CID 21187507. Retrieved from:[Link]
-
Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews, 39(4), 1302-1315. Retrieved from:[Link]
-
Berg, R., & Straub, B. F. (2013). "Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition." Beilstein Journal of Organic Chemistry, 9, 2715-2750. Retrieved from:[Link]
Thermodynamic Stability & Profiling of Chiral Azidoethyl Triazole Derivatives
Topic: Thermodynamic Stability of Chiral Azidoethyl Triazole Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary: The Stability Paradox
In modern drug discovery, chiral azidoethyl triazole derivatives represent a unique scaffold.[1] They combine the bioisosteric utility and metabolic robustness of the 1,2,3-triazole ring with the versatile reactivity of the azide group. However, this architecture presents a "Stability Paradox":
-
The Triazole Core: Thermodynamically stable, aromatic, and resistant to hydrolysis/oxidation.[1]
-
The Azide Pendant: Kinetically stable but thermodynamically unstable (energetic), prone to exothermic decomposition.
-
The Chiral Center: Susceptible to racemization due to the electron-withdrawing nature of the adjacent triazole and azide moieties.
This guide provides a rigorous framework for profiling these molecules, ensuring that safety and enantiomeric purity are maintained from synthesis to scale-up.[1]
Molecular Architecture & Stability Factors[2]
The Triazole Anchor (Thermodynamic Sink)
The 1,2,3-triazole ring is the stabilizing force in this scaffold. Its aromatic character (resonance energy ~20 kcal/mol) renders it inert to conditions that would degrade other heterocycles.
-
Electronic Effect: The ring acts as a weak electron-withdrawing group (EWG), similar to pyridine. This enhances the acidity of
-protons (see Racemization Risks). -
Metabolic Stability: It is generally resistant to hepatic metabolism (CYP450), making it an ideal linker.[1]
The Azide Liability (Energetic Source)
The azidoethyl group (
-
Decomposition: Organic azides decompose thermally to release nitrogen gas (
) and form highly reactive nitrenes .[2] -
Onset Temperature: For non-activated alkyl azides,
is typically 160°C – 180°C .[1] However, the presence of the triazole ring or other functional groups can lower this threshold.
Racemization Risks (Configurational Stability)
If the chiral center is located at the
-
Mechanism: Base-catalyzed deprotonation leads to a planar, achiral intermediate.[1] Reprotonation results in a racemic mixture.
-
Critical Control: Avoid strong bases during "Click" synthesis (CuAAC) or workup if the chiral center is pre-installed.
Visualization: Stability & Decomposition Pathways[1]
The following diagram illustrates the competing pathways of thermal decomposition (irreversible) and racemization (reversible equilibrium).
Caption: Figure 1. Competing instability pathways: Base-catalyzed racemization (yellow) vs. thermal decomposition to nitrenes (red).
Experimental Protocols for Stability Profiling
To validate the safety and quality of these derivatives, you must employ a "Self-Validating" testing workflow.
Protocol A: Thermal Safety Profiling (DSC/TGA)
Objective: Determine the Onset Temperature (
-
Sample Prep: Weigh 2–5 mg of the pure azidoethyl triazole derivative.
-
Crucible Selection: Use Gold-plated high-pressure crucibles (sealed). Why? Open pans allow evaporation, which can mask decomposition exotherms.[1] Azides generate pressure (
); sealed pans contain this to measure the full energy release. -
Instrument Setup:
-
DSC: Heat from 30°C to 350°C at 5°C/min .
-
TGA: Run in parallel (open pan) to correlate exotherms with mass loss (theoretical mass loss of
is ~15-20% depending on MW).
-
-
Analysis:
Protocol B: Chiral Integrity Assessment (Chiral HPLC)
Objective: Quantify Enantiomeric Excess (ee%) and detect racemization.
-
Column Selection: Polysaccharide-based stationary phases (e.g., Chiralpak AD-H or OD-H).
-
Mobile Phase: Alkane/Alcohol mixtures (e.g., Hexane/IPA 90:10).[1] Avoid basic additives (DEA/TEA) if the
-proton is acidic, or use minimal concentrations (0.1%) if peak tailing occurs. -
Stress Test:
-
Dissolve sample in solvent.
-
Heat to 60°C for 4 hours.
-
Re-inject to check for the emergence of the distomer (opposite enantiomer).
-
Experimental Workflow Diagram
Caption: Figure 2. Step-by-step validation workflow ensuring both thermal safety and enantiomeric purity.
Safety & Handling Guidelines
The "Rule of Six"
A useful heuristic for organic azides is the Rule of Six :
-
The number of carbon (
) plus oxygen ( ) atoms should be at least six times the number of azide groups ( ). -
Application: An azidoethyl triazole has high nitrogen content (3 from triazole + 3 from azide). Ensure sufficient carbon bulk (e.g., phenyl rings, long alkyl chains) to dilute the energy density.[1]
C/N Ratio
Calculate the Carbon-to-Nitrogen ratio (
-
Safe:
-
Caution:
(Handle in solution only, < 1M concentration). -
Danger:
(Do not isolate; extremely unstable).
Data Summary Table: Typical Stability Metrics
| Parameter | Method | Typical Range (Stable) | Warning Limit |
| Decomposition Onset ( | DSC (5°C/min) | 180°C – 240°C | < 160°C |
| Enthalpy ( | DSC | -100 to -300 J/g | > -500 J/g |
| Mass Loss | TGA | Matches theoretical | Excess mass loss (solvent/impurity) |
| Chiral Purity (ee) | Chiral HPLC | > 99% | < 95% (indicates racemization) |
References
- Thermal Stability of Organic Azides: Title: A comparative study on the thermal stability of different organic azides. Source: BenchChem Technical Guides.
-
Racemization Mechanisms
- Title: Catalytic Racemization of Activ
- Source: N
-
URL:[Link]
-
Triazole Synthesis & Stability
- Title: 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview.
- Source: Bioorganic & Medicinal Chemistry (via NIH).
-
URL:[Link]
-
Energetic Properties of Triazoles
- Title: Thermal decomposition studies on energetic triazole deriv
- Source: Thermochimica Acta (FAO Agris).
-
URL:[Link](Note: Generalized link to database)
-
Safety Protocols (DSC)
Sources
- 1. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 2. Organic azide - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. unece.org [unece.org]
- 7. safety.pitt.edu [safety.pitt.edu]
Beyond the Standard SDS: Hazard Identification and Safety Protocols for Azido-Triazole Compounds
Azido-triazoles represent a fascinating paradox in modern chemistry. On one hand, their high nitrogen content and rapid reaction kinetics make them indispensable in click chemistry (azide-alkyne cycloadditions), drug development, and materials science. On the other hand, the very thermodynamic instability that drives these reactions classifies many azido-triazoles as highly sensitive energetic materials[1].
Standard Safety Data Sheet (SDS) generation software often relies on generic functional group algorithms that drastically underestimate the explosive hazards of novel high-nitrogen compounds. This technical guide provides a rigorous, self-validating framework for the hazard identification, sensitivity testing, and safe handling of azido-triazole derivatives.
The Structural Causality of Instability
To accurately identify the hazards of a compound, we must first examine its molecular architecture. The stability of organic azides is classically evaluated using the "Rule of Six" and the Carbon-to-Nitrogen (C/N) ratio. The rule dictates that an organic molecule must contain at least six carbon atoms per energetic functional group to adequately disperse the localized energy of decomposition[2]. Furthermore, the total number of nitrogen atoms should not exceed the total number of carbon atoms[2].
Azido-triazoles inherently violate both rules. The 1,2,4-triazole or 1,2,3-triazole ring is already a nitrogen-rich, high-energy moiety. When an azido group (
A Self-Validating Hazard Identification Workflow
Because theoretical predictions fall short for novel azido-triazoles, hazard identification cannot rely on assumptions. It must follow a strict, empirical workflow. This system is self-validating: thermal stability data dictates the safety parameters for mechanical testing, which in turn dictates the handling protocols for bulk synthesis and SDS generation.
Figure 1: Self-validating hazard identification workflow for novel azido-triazole compounds.
Step-by-Step Methodologies for Sensitivity Testing
Protocol 1: Thermal Hazard Assessment via Differential Scanning Calorimetry (DSC)
Causality: Before any mechanical testing, the thermal baseline must be established. We use high-pressure, gold-plated pans instead of standard aluminum because trace metals can catalytically lower the decomposition temperature of azides, yielding false-positive instability data.
-
Preparation: Isolate 1.0–2.0 mg of the azido-triazole sample behind a grounded blast shield.
-
Loading: Transfer the sample into a gold-plated high-pressure DSC pan and seal hermetically to maintain constant volume during initial gas evolution.
-
Analysis: Purge the furnace with dry nitrogen (50 mL/min). Heat the sample from 25 °C to 300 °C at a controlled rate of 5 °C/min.
-
Data Extraction: Record the onset temperature of exothermic decomposition (
) and the enthalpy of decomposition ( ). If , the compound is too thermally unstable for standard ambient mechanical testing.
Protocol 2: BAM Friction Sensitivity Testing
Causality: Friction sensitivity is the most common cause of accidental azide detonations. The BAM (Bundesanstalt für Materialforschung und -prüfung) friction test uses technical white porcelain because its unglazed surface provides a highly controlled roughness (9–32 µm). This ensures the friction insult applied to the crystalline lattice is purely a function of the normal load, not surface irregularities[3],[4].
-
Sample Placement: Place approximately 10 mm³ (roughly 5 mg) of the dry azido-triazole powder onto the roughened surface of a standard BAM porcelain plate (25 x 25 x 5 mm)[3].
-
Alignment: Lower the rounded end of a cylindrical porcelain peg (10 mm diameter) directly onto the sample[3].
-
Load Application: Attach weights to the notched loading arm. For unknown azido-triazoles, always start at the lowest load (0.5 N) and work upward, rather than starting at 360 N[4].
-
Actuation: Engage the electric motor to move the porcelain plate exactly 10 mm back and forth beneath the stationary peg[4].
-
Observation: Record any "event" (audible report, flash, smoke, or smell of decomposition).
-
Validation: A result is considered positive if at least one event occurs in six trials at a specific load. A load < 80 N classifies the material as highly sensitive[3].
Quantitative Data: Sensitivity Benchmarks
To accurately populate Section 2 (Hazard Identification) and Section 9 (Physical and Chemical Properties) of an SDS, empirical data must be compared against known benchmarks. The table below summarizes the expected ranges for azido-triazoles compared to standard benchmarks.
| Compound Class | BAM Friction (N) | BAM Impact (J) | Hazard Classification (GHS) | |
| Standard Organic Azide (C/N > 3) | > 180 | > 360 | > 40 | Warning (Low Sensitivity) |
| 3-Azido-1,2,4-triazole derivatives | 140 - 160 | 120 - 240 | 10 - 20 | Danger (Explosive) |
| Nitrimino-azido-triazoles | < 130 | < 10 | < 2 | Danger (Primary Explosive) |
| Lead Azide (Reference Benchmark) | ~ 315 | 0.1 - 1 | 2.5 - 4 | Danger (Extreme Sensitivity) |
(Data synthesized from comparative energetic materials testing[1],[5],[6])
Core SDS Directives: Safe Handling and Emergency Response
When drafting the SDS for an azido-triazole, standard boilerplate text is insufficient. The following field-proven insights must be explicitly stated in Section 7 (Handling and Storage) and Section 10 (Stability and Reactivity) .
-
Avoidance of Halogenated Solvents: Never use dichloromethane or chloroform as reaction media or cleaning agents. The azide anion is highly nucleophilic; it reacts rapidly with halogenated solvents to form di-azidomethane and tri-azidomethane—liquids with extreme thermodynamic instability that will detonate at ambient conditions[7],[2],[8].
-
Avoidance of Heavy Metals: Azido-triazoles must never be manipulated with metal spatulas, stored in metal containers, or run through brass fittings. They react with heavy metals (e.g., copper, lead, zinc) to form highly shock-sensitive metal azide salts[7],[2]. Always use Teflon, ceramic, or wooden spatulas.
-
Avoidance of Acids (Hydrazoic Acid Hazard): Under no circumstances should azido-triazoles be mixed with acidic media. Protonation of the azide moiety generates hydrazoic acid (
), a highly toxic, volatile, and explosive gas[2],[8]. Continuous nitrogen purging of the headspace is recommended if protic conditions are unavoidable[8]. -
Quenching and Disposal (Section 13): Azido-triazole waste must be segregated. Excess azide should be quenched by conversion to a stable derivative (such as an amine via Staudinger reduction) prior to disposal[2]. Never dispose of azides down the drain, as explosive metal azides can accumulate in plumbing traps[2].
References
-
New Primary Explosives Development for Medium Caliber Stab Detonators. Defense Technical Information Center (DTIC).1
-
NITROGEN-RICH ENERGETIC MATERIALS BASED ON 1,2,4-TRIAZOLE DERIVATIVES. Ludwig-Maximilians-Universität München.5
-
School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. University College Dublin.7
-
Noncovalent Modification of 4,4′-Azo-1,2,4-triazole Backbone via Cocrystallization with Polynitroazoles. ACS Publications.6
-
Test 3 (b) (i): BAM Friction. ET Users Group.3
-
Safe Handling of Azides. University of Pittsburgh.2
-
How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. ACS Publications.8
-
BAM Friction Test Apparatus. UTEC Corp.4
Sources
Literature review on 1,2,3-triazole moieties in medicinal chemistry
Title: The 1,2,3-Triazole Scaffold in Medicinal Chemistry: Bioisosterism, Synthesis, and Clinical Translation
Executive Summary
The 1,2,3-triazole moiety has emerged as a privileged scaffold in modern medicinal chemistry[1]. Driven by the advent of "click chemistry"—specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—this five-membered nitrogen-rich heterocycle offers unprecedented synthetic accessibility[2][3]. Beyond its role as a passive linker, the 1,2,3-triazole ring acts as a potent bioisostere for amide bonds, esters, and carboxylic acids, conferring enhanced metabolic stability and favorable physicochemical properties[4][5]. This technical guide provides an in-depth analysis of 1,2,3-triazole applications, mechanistic rationales for its bioisosteric utility, a review of FDA-approved clinical candidates, and a standardized, self-validating protocol for its synthesis.
Physicochemical Profiling and Bioisosteric Rationales
The pharmacological advantage of 1,2,3-triazoles is fundamentally linked to their unique electronic and structural properties. The ring is highly aromatic, with a large dipole moment (~5 Debye) that enhances aqueous solubility while maintaining sufficient lipophilicity for membrane permeability[6].
Causality in Bioisosterism:
-
Amide Bond Mimicry: 1,4-disubstituted 1,2,3-triazoles are widely deployed as Z-trans-amide isosteres[4]. The spatial distance between the C1 and C4 substituents closely mirrors the geometry of a trans-amide bond. Crucially, the C4 carbon acts as an electrophilic site, the C5-H bond serves as a weak hydrogen bond donor (HBD), and the lone pairs on the N2 and N3 atoms act as strong hydrogen bond acceptors (HBA)[4][6]. Unlike natural amides, triazoles are entirely resistant to hydrolytic and proteolytic cleavage, making them invaluable in peptidomimetic drug design[4][5].
-
Carboxylic Acid Mimicry: N-substituted 4-hydroxy-1,2,3-triazoles can function as carboxylic acid bioisosteres. The acidic hydroxyl proton and the adjacent nitrogen acceptors allow these molecules to mimic the charge distribution of a carboxylate anion while offering distinct regiodirectional vectors for target engagement[4].
Logical mapping of 1,2,3-triazole physicochemical properties to therapeutic applications.
Clinical Validation: FDA-Approved 1,2,3-Triazole Drugs
The integration of 1,2,3-triazoles into clinical pipelines has yielded several FDA-approved therapeutics and late-stage clinical candidates[7]. The triazole core frequently transitions from a mere synthetic linker to a critical pharmacophore that actively engages the biological target[8].
Table 1: Quantitative Summary of Key 1,2,3-Triazole Clinical Agents
| Drug Name | Therapeutic Indication | Target / Mechanism | Triazole Role / Clinical Status |
| Tazobactam | Bacterial Infections | Core pharmacophore; FDA Approved | |
| Cefatrizine | Bacterial Infections | Penicillin-binding proteins | Antimicrobial scaffold; FDA Approved[9] |
| Rufinamide | Epilepsy (Lennox-Gastaut) | Voltage-gated sodium channels | Primary pharmacophore; FDA Approved |
| Bomedemstat | Essential Thrombocythemia | LSD1 inhibitor | Binding motif; Clinical Candidate[9] |
| Seviteronel | Prostate/Breast Cancer | CYP17A1 inhibitor | Target coordinating ring; Clinical Candidate[9] |
Synthesis Methodology: The CuAAC Click Chemistry Protocol
The thermal Huisgen 1,3-dipolar cycloaddition of azides and alkynes typically requires high temperatures and yields a mixture of 1,4- and 1,5-disubstituted regioisomers[3]. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) accelerates the reaction rate by
Mechanistic Causality of Reagents:
-
Copper(II) Sulfate (
): Used as a stable, inexpensive precursor. Free is highly unstable in aerobic aqueous environments and rapidly disproportionates to and [10]. -
Sodium Ascorbate: Acts as a mild reducing agent to generate the catalytically active
species in situ. A slight excess is required to continuously reduce any oxidized back to and to prevent oxidative homocoupling of the alkynes (Glaser coupling)[3]. -
THPTA / BTTAA Ligands: Water-soluble polytriazole ligands that coordinate
, protecting it from oxidation and disproportionation, while simultaneously accelerating the catalytic cycle by facilitating the formation of the copper-acetylide intermediate[10][11].
Standardized Self-Validating CuAAC Workflow
This protocol is designed for bioconjugation or small-molecule synthesis in aqueous/organic solvent mixtures (e.g.,
Step 1: Reagent Preparation
-
Prepare a 100 mM solution of the alkyne and a 100 mM solution of the azide in DMSO.
-
Prepare fresh stock solutions in degassed deionized water:
(20 mM), THPTA ligand (50 mM), and Sodium Ascorbate (100 mM).-
Self-Validation Check: The ascorbate solution must be prepared immediately before use; a yellowing solution indicates auto-oxidation and will result in catalytic failure.
-
Step 2: Catalyst Pre-complexation (Critical Step)
-
In a separate vial, mix the
and THPTA ligand at a 1:2 to 1:5 molar ratio. -
Causality: Pre-complexing the copper with the ligand before adding the reducing agent ensures that the transient
is immediately stabilized, preventing the precipitation of insoluble copper salts[11].
Step 3: Reaction Assembly
-
Combine the alkyne (1.0 eq) and azide (1.0 to 1.2 eq) in the reaction vessel.
-
Add the pre-complexed
/THPTA mixture (typically 5-10 mol% Cu relative to alkyne). -
Initiate the reaction by adding the Sodium Ascorbate solution (10-50 mol%).
-
Self-Validation Check: Upon addition of ascorbate, monitor the color. The solution should transition from the pale blue of
to colorless or slightly yellow, confirming the successful generation of the active catalyst. If the solution remains blue, add additional ascorbate.
Step 4: Incubation and Purification
-
Stir the reaction at room temperature for 1 to 24 hours. The reaction is robust and pH-independent between pH 4 and 12[3].
-
Quench the reaction by adding EDTA to chelate the copper, followed by standard solvent extraction or filtration if the product precipitates[3].
Step-by-step workflow of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Future Perspectives
While the 1,2,3-triazole ring is firmly established as a versatile pharmacophore and bioisostere, future innovations are focusing on strain-promoted azide-alkyne cycloadditions (SPAAC) to eliminate copper toxicity in live-cell bioconjugation applications[11][12]. Furthermore, exploiting the 1,5-disubstituted triazole (synthesized via Ruthenium catalysis, RuAAC) as a cis-amide bioisostere represents an untapped frontier in peptidomimetic drug discovery[3][5].
References
-
A Recent Review on Drug Modification Using 1,2,3-triazole. Scilit. 1
-
1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. NIH / PubMed. 2
-
Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Taylor & Francis.7
-
The 1,2,3-triazole 'all-in-one' ring system in drug discovery. NIH / PubMed. 8
-
The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Iris Unimore. 4
-
The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. ResearchGate. 6
-
Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy. RSC Publishing.
-
1,2,3-Triazoles as Biomimetics in Peptide Science. MDPI. 5
-
Some examples of triazole containing FDA approved drugs. ResearchGate. 9
-
Click Chemistry (Azide / alkyne reaction). Interchim. 11
-
Protocols. baseclick GmbH. 12
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic-Chemistry.org. 3
-
A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews / ACS. 10
Sources
- 1. scilit.com [scilit.com]
- 2. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. iris.unimore.it [iris.unimore.it]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. interchim.fr [interchim.fr]
- 12. Protocols [baseclick.eu]
Stereochemical Architecture and Synthetic Dynamics of the (1R)-Azidoethyl Group
Abstract
The (1R)-azidoethyl group is a highly versatile chiral motif utilized extensively in modern drug development, serving both as a bioorthogonal handle for click chemistry and as a stereospecific precursor to bioactive chiral amines. This technical guide explores the stereochemical characteristics of the (1R)-azidoethyl moiety, detailing the thermodynamic and kinetic principles governing its stereoselective synthesis. By examining field-proven protocols—specifically the Mitsunobu inversion—this whitepaper provides researchers with a self-validating framework for integrating this functional group into complex pharmaceutical scaffolds.
Stereochemical Architecture & Electronic Profile
The (1R)-azidoethyl group consists of an ethyl chain substituted at the C1 position with an azide (-N3) moiety, locked in the (R)-absolute configuration. The stereochemical integrity of this position is critical; it dictates the spatial trajectory of subsequent functionalizations and governs target-binding affinities in biological systems.
-
Steric and Conformational Dynamics: The azide group is a linear, resonance-stabilized pseudohalide. Despite its extended electronic cloud, its A-value (approx. 0.21 kcal/mol) is significantly smaller than that of a methyl group. This minimal steric bulk allows the (1R)-azidoethyl group to adopt multiple low-energy conformations without severe steric clashes, making it an ideal bioorthogonal tag that does not disrupt the native folding of conjugated biomolecules.
-
Electronic Topology: The strong dipole moment of the azide group heavily influences the molecule's overall electronic topology. In the (1R) configuration, the specific spatial projection of this dipole is utilized to align molecules within enzymatic active sites, such as the aspartyl protease pockets targeted by BACE-1 inhibitors. Furthermore, in carbapenem antibiotics like olivanic acids and thienamycins, the stereochemistry at the analogous C-8 position dictates both antibacterial potency and resistance to beta-lactamase degradation[1].
Synthetic Methodologies: Achieving (1R) Stereofidelity
Synthesizing the (1R)-azidoethyl group requires strict stereocontrol to prevent racemization. The most robust method for generating this motif is the stereoinversion of a (1S)-hydroxyethyl precursor.
The Mitsunobu Inversion Pathway
The Mitsunobu reaction provides a thermodynamically driven pathway to convert a (1S)-secondary alcohol into a (1R)-azide. This process utilizes triphenylphosphine (PPh3), a dialkyl azodicarboxylate (e.g., DIAD), and an azide source. While hydrazoic acid (HN3) was historically used[1], modern protocols employ diphenylphosphoryl azide (DPPA) to mitigate toxicity and explosive risks[2],. The reaction proceeds via a strict
Fig 1. Mechanistic workflow of the Mitsunobu inversion yielding the (1R)-azidoethyl group.
Self-Validating Experimental Protocol: DPPA-Mediated Mitsunobu Inversion
To ensure high enantiomeric excess (ee) and yield, the following protocol establishes a self-validating system for the synthesis of a (1R)-azidoethyl derivative from a (1S)-hydroxyethyl precursor.
Step 1: Pre-activation and Thermal Control
-
Action: Dissolve the (1S)-hydroxyethyl precursor (1.0 eq) and PPh3 (1.5 eq) in anhydrous THF under an inert argon atmosphere. Cool the system to -12 °C.
-
Causality: Lowering the thermal energy suppresses the background auto-decomposition of the azodicarboxylate reagent and prevents premature, non-stereoselective elimination pathways (E2) that would degrade the enantiomeric purity of the final product.
Step 2: Betaine Formation
-
Action: Add DIAD (1.5 eq) dropwise over 10 minutes.
-
Causality: DIAD undergoes nucleophilic attack by PPh3 to form a highly reactive betaine intermediate. This zwitterion subsequently deprotonates the secondary alcohol, setting up the oxygen atom for phosphonium transfer.
Step 3: Stereospecific Azidation
-
Action: Introduce DPPA (1.5 eq) dropwise. Allow the reaction to slowly warm to room temperature over 24 hours.
-
Causality: DPPA acts as a safe, soluble azide donor. The azide anion executes a backside attack on the activated C-O bond. Because the leaving group (triphenylphosphine oxide) is exceptionally stable, the reaction is thermodynamically driven forward, enforcing a strict
Walden inversion to establish the (1R) configuration[2],[3].
Step 4: System Validation and Isolation
-
Self-Validation: Monitor the reaction via TLC (Hexane/EtOAc). Once the starting material is consumed, quench with water. Perform an aqueous workup to precipitate the bulk of the triphenylphosphine oxide byproduct. Post-purification via flash column chromatography, the absolute stereochemical fidelity (>98% ee) must be validated using chiral stationary phase HPLC against a racemic standard[2].
Quantitative Data Synthesis
The choice of synthetic route directly impacts the stereochemical outcome and scalability of the (1R)-azidoethyl group. The table below summarizes the quantitative metrics of the primary methodologies.
| Synthetic Route | Stereochemical Outcome | Typical Yield | Enantiomeric Excess (ee) | Key Reagents | Scalability Profile |
| Mitsunobu Inversion | Complete Inversion (S → R) | 75 - 98% | >98% | DPPA, DIAD, PPh3 | Moderate (High atom-waste via phosphine oxide) |
| Complete Inversion (S → R) | 80 - 95% | >95% | NaN3, MsCl/TsCl | High (Industrial standard for scale-up) | |
| Asymmetric Transfer Hydrogenation | Dynamic Kinetic Resolution | 70 - 90% | 90 - 99% | Ru/Ir chiral catalysts, NaN3 | High (Requires specialized transition metals) |
Downstream Trajectories in Drug Development
The (1R)-azidoethyl group is rarely the final pharmacological endpoint; it is a highly programmable scaffold designed for divergent downstream applications.
Fig 2. Divergent downstream applications of the (1R)-azidoethyl group in drug development.
Reduction to (1R)-Aminoethyl Pharmacophores
The azide acts as a masked primary amine, protecting the nitrogen during complex upstream synthesis. Through Staudinger reduction (PPh3/H2O) or catalytic hydrogenation (Pd/C, H2), the (1R)-azidoethyl group is reduced to a (1R)-aminoethyl group with absolute retention of stereochemistry. This transformation is a critical step in synthesizing the hydroxyethylamine cores of macrocyclic BACE-1 inhibitors,[3] and the 6-[(R)-1-aminoethyl] side chains of advanced carbapenem antibiotics[1].
Bioorthogonal Click Chemistry (CuAAC)
In targeted drug delivery and PROTAC development, the (1R)-azidoethyl group serves as a highly selective bioorthogonal handle. It reacts with terminal alkynes via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,4-disubstituted 1,2,3-triazoles. The (1R) stereocenter remains completely intact during the cycloaddition, providing rigid, chiral triazole scaffolds that can be utilized to probe biological systems or link distinct pharmacophores[4].
References
1.[4] Asymmetric synthesis 1,2,3-triazoles utilising the copper-catalysed azide-alkyne cycloaddition - University of Birmingham. bham.ac.uk. 2.[1] Inversion of configuration at C-8 in the olivanic acids: conversion into the thienamycins and other novel derivatives - Journal of the Chemical Society, Perkin Transactions 1. rsc.org. 3.[2] Catalytic Enantioselective C-C Coupling and Mitsunobu Azide Inversion. utexas.edu. 4. Highly potent macrocyclic BACE-1 inhibitors incorporating a hydroxyethylamine core: Design, synthesis and X-ray crystal. diva-portal.org. 5.[3] Design and Synthesis of Novel Arylketo-containing P1-P3 Linked Macro-cyclic BACE-1 Inhibitors. nih.gov.
Sources
- 1. Inversion of configuration at C-8 in the olivanic acids: conversion into the thienamycins and other novel derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 3. Design and Synthesis of Novel Arylketo-containing P1-P3 Linked Macro-cyclic BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. etheses.bham.ac.uk [etheses.bham.ac.uk]
Precision Stereochemistry: The Technical Guide to (1R)-Azidoethyl Triazoles
Abstract
The (1R)-azidoethyl triazole motif represents a critical intersection of chirality and click chemistry in modern drug discovery. Often utilized as a bioisostere for amide bonds or as a rigid linker in PROTACs (Proteolysis Targeting Chimeras), this scaffold demands precise stereochemical control. This guide provides a definitive technical breakdown of the IUPAC nomenclature, CAS registry data, and synthetic workflows required to generate these high-value intermediates with enantiomeric excess (
Part 1: Structural Anatomy & IUPAC Nomenclature
Correct nomenclature is the bedrock of reproducible science. For (1R)-azidoethyl triazoles, confusion often arises between the priority of the azide group and the heterocyclic ring.
The Hierarchy of Naming
According to current IUPAC recommendations (Blue Book P-61), the azide group (-N₃) is always treated as a substituent (prefix), never a principal characteristic group (suffix). Conversely, the 1,2,3-triazole ring is a heterocycle that serves as the parent structure.[1]
-
Substituent: (1R)-1-azidoethyl
-
Locants: The position of attachment on the triazole ring determines the numbering.
Stereochemical Definition (CIP Rules)
To designate the (1R) configuration, we apply the Cahn-Ingold-Prelog (CIP) priority rules to the chiral center (the ethyl carbon).
Priority Assignment at C1 (Ethyl Chain):
-
-N₃ (Azide Nitrogen): Highest atomic number (N > C).
-
-Triazole Ring (N1 or C4): Second highest (C attached to N/N).
-
-CH₃ (Methyl group): Carbon attached to H.
-
-H (Hydrogen): Lowest priority.
Visualizing the (1R) Configuration:
With Hydrogen pointing away (dashed wedge), the arc from Priority 1
Naming Decision Tree
The following logic gate defines the correct IUPAC name based on the attachment point.
Figure 1: IUPAC nomenclature logic for azidoethyl-triazole derivatives.
Part 2: CAS Registry Data & Search Strategy
Specific CAS numbers for "azidoethyl triazoles" are rare because they are often transient intermediates. However, the precursors and simple derivatives are well-indexed. Use the following anchors for database validation.
Key Reference Compounds
| Compound Description | CAS Registry No.[4][5][7][8][9][10][11] | Molecular Formula | Role |
| (1-Azidoethyl)benzene (Racemic) | 32366-25-9 | Core Precursor | |
| (S)-(1-Azidoethyl)benzene | 100- (See Note*) | Chiral Precursor (leads to R-triazole via inversion) | |
| 1H-1,2,3-Triazole | 288-36-8 | Parent Heterocycle | |
| 4-Phenyl-1H-1,2,3-triazole | 1680-44-0 | Representative Click Product |
*Note: Specific chiral CAS numbers vary by vendor and salt form. Search 32366-25-9 and filter by stereochemistry in SciFinder/Reaxys.
Search String Optimization
To find specific (1R)-azidoethyl derivatives in databases (SciFinder-n, Reaxys), use the following substructure parameters:
-
Substructure: N3-CH(CH3)-Triazole
-
Stereochemistry Filter: "Absolute Stereochemistry" = (R)
-
InChI Key Fragment: Look for InChI=1S/.../t...-1/m1/s1 (indicates specific enantiomer).
Part 3: Synthesis & Stereochemical Integrity
The synthesis of (1R)-azidoethyl triazoles requires a "Double Inversion" or "Retention" strategy depending on the starting material. The most robust pathway starts from a chiral alcohol.
The Stereochemical Pathway
-
Activation: Convert (1S)-alcohol to a leaving group (Mesylate/Tosylate). Retention.
-
Azidation:
displacement with Sodium Azide. Inversion (S R). -
Cycloaddition (Click): Reaction with alkyne. Retention of configuration at the chiral center.
Experimental Protocol: Synthesis of 1-[(1R)-1-phenylethyl]-4-phenyl-1H-1,2,3-triazole
Reagents:
-
(1S)-1-Phenylethanol (
) -
Methanesulfonyl chloride (MsCl),
, DCM -
Sodium Azide (
), DMF -
Phenylacetylene,
, Sodium Ascorbate
Step-by-Step Methodology:
-
Mesylation (Activation):
-
Cool (1S)-1-phenylethanol (1.0 eq) in DCM to 0°C. Add
(1.5 eq). -
Dropwise add MsCl (1.2 eq). Stir 2h.
-
Result: (1S)-Mesylate (Configuration Retained).
-
-
Azidation (The Inversion Step):
-
Dissolve (1S)-Mesylate in DMF (
). -
Add
(1.5 eq). Caution: Use blast shield. -
Heat to 60°C for 4h.
-
Mechanism:
backside attack. -
Result:(1R)-(1-azidoethyl)benzene .
-
-
CuAAC Click Reaction (The Retention Step):
-
Suspend (1R)-azide (1.0 eq) and Phenylacetylene (1.1 eq) in
(1:1). -
Add Sodium Ascorbate (0.1 eq) and
(0.01 eq). -
Stir at RT for 12h.
-
Result:1-[(1R)-1-phenylethyl]-4-phenyl-1H-1,2,3-triazole .
-
Mechanistic Workflow Diagram
Figure 2: Stereochemical evolution from alcohol precursor to triazole product.
Part 4: Safety & Stability Protocols
Working with organic azides requires strict adherence to safety ratios to prevent explosive decomposition.
The C/N Ratio Rule
The stability of an organic azide is governed by the ratio of Carbon atoms to Nitrogen atoms.
-
Safe: (1-Azidoethyl)benzene (
).[11] Ratio: . Borderline. Handle in solution. -
Dangerous: Small aliphatic azides (e.g., Azidoethane). Ratio:
. Do not isolate.
Handling Guidelines
-
Isolation: Never distill organic azides. Purify via column chromatography.
-
Waste: Quench excess azide with weak acid/nitrite solution in a fume hood to form benign
. -
Metals: Avoid using metal spatulas (risk of metal azide formation). Use Teflon or ceramic.
References
-
IUPAC Nomenclature of Organic Chemistry (Blue Book). P-61 Substituent Groups. International Union of Pure and Applied Chemistry. [Link][12]
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][5] Angewandte Chemie International Edition, 2(10), 565-598. [Link]
-
Tornøe, C. W., et al. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057–3064. [Link]
-
Stanford University EHS. (2023). Information on Azide Compounds. Stanford Environmental Health & Safety. [Link]
Sources
- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-1,2,3-Triazole, 4-phenyl-1-propyl- CAS#: 1236153-60-8 [chemicalbook.com]
- 3. 288-36-8|1H-1,2,3-Triazole|BLD Pharm [bldpharm.com]
- 4. 1H-1,2,3-三氮唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 6. 1H-1,2,3-Triazole | 288-36-8 | TCI AMERICA [tcichemicals.com]
- 7. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 8. Benzene, (1-azido-1-methylethyl)- | C9H11N3 | CID 577098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. GSRS [precision.fda.gov]
- 10. 32366-25-9|(1-Azidoethyl)benzene|BLD Pharm [bldpharm.com]
- 11. (1-Azidoethyl)benzene AldrichCPR 32366-25-9 [sigmaaldrich.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Methodological & Application
Application Note: Stereoselective Synthesis of 5-[(1R)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole
This Application Note is designed for research scientists and process chemists requiring a robust, stereochemically defined route to 5-[(1R)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole .
The synthesis addresses two critical challenges:
-
Regiocontrol: Exclusive formation of the 1,5-disubstituted triazole isomer (over the thermodynamically favored 1,4-isomer).
-
Stereocontrol: Installation of the (1R)-azide functionality with high enantiomeric excess (ee).
Executive Summary & Retrosynthetic Strategy
The target molecule combines a 1-methyl-1,2,3-triazole core with a chiral
Therefore, this protocol utilizes Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) to establish the 1,5-regiochemistry.[1] To secure the (1R)-configuration of the azide, we employ a "Chiral Pool" strategy starting from commercially available (S)-(-)-3-butyn-2-ol . The stereocenter is preserved during the cycloaddition and subsequently inverted via nucleophilic substitution (
Retrosynthetic Pathway
Figure 1: Retrosynthetic disconnection showing the logic of stereochemical inversion and regioselective cycloaddition.
Safety Directive: Handling Methyl Azide
CRITICAL HAZARD WARNING:
Methyl azide (
-
Never isolate neat Methyl Azide. It must be generated in solution and used immediately.
-
Reactor Safety: Perform all reactions behind a blast shield in a high-performance fume hood.
-
Waste Disposal: Quench all azide residues with 10% ceric ammonium nitrate or appropriate chemical destruction methods before disposal.
Protocol A: Regioselective Assembly (RuAAC)
Objective: Synthesis of (1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethanol.
Mechanistic Insight
Unlike Cu(I) catalysis, which proceeds via a copper-acetylide intermediate to give 1,4-triazoles, the pentamethylcyclopentadienyl ruthenium(II) chloride catalyst (
Reagents & Equipment
| Reagent | Equiv.[2] | Role |
| (S)-(-)-3-Butyn-2-ol | 1.0 | Chiral Scaffold |
| Methyl Azide | 1.2 | Generated in situ or as Toluene solution |
| Cp*RuCl(PPh3)2 | 0.02 (2 mol%) | Catalyst |
| Dioxane/Toluene | Solvent | Anhydrous, degassed |
Step-by-Step Methodology
-
Catalyst Preparation: In a flame-dried Schlenk flask under Argon, dissolve
(2 mol%) in anhydrous dioxane (0.2 M relative to alkyne). -
Substrate Addition: Add (S)-(-)-3-butyn-2-ol (1.0 equiv) to the catalyst solution.
-
Azide Introduction:
-
Safety Preferred Method: Add a pre-titered solution of methyl azide in toluene (approx 1.2 equiv) slowly via syringe.
-
Alternative: If generating in situ (e.g., from
), ensure the system is vented through a bubbler and temperature is strictly controlled (0°C).
-
-
Reaction: Warm the mixture to 60°C and stir for 12–16 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.
-
Work-up:
-
Cool to room temperature.
-
Concentrate carefully under reduced pressure (ensure bath temp < 40°C to avoid azide hazards if excess remains).
-
Purification: Flash column chromatography (Silica gel, EtOAc/MeOH gradient). The 1,5-isomer typically elutes differently than the trace 1,4-isomer (if any).
-
-
QC Check:
NMR should show the triazole proton and the methyl group. Confirm retention of (S)-configuration via chiral HPLC or optical rotation comparison.
Protocol B: Stereochemical Inversion (Azidation)
Objective: Conversion of (1S)-alcohol to This compound .
Mechanistic Insight
Direct nucleophilic substitution of a secondary alcohol is difficult. We activate the alcohol as a mesylate (methanesulfonate). Subsequent displacement by azide ion (
Reagents & Equipment
| Reagent | Equiv.[2] | Role |
| Methanesulfonyl chloride (MsCl) | 1.2 | Activation Agent |
| Triethylamine ( | 1.5 | Base |
| Sodium Azide ( | 2.0 | Nucleophile |
| Dichloromethane (DCM) | Solvent | Step 1 Solvent |
| DMF | Solvent | Step 2 Solvent |
Step-by-Step Methodology
Step B1: Activation (Mesylation)
-
Dissolve the isolated (1S)-alcohol from Protocol A in anhydrous DCM (0.1 M) under Argon.
-
Cool to 0°C in an ice bath.
-
Add
(1.5 equiv) followed by dropwise addition of MsCl (1.2 equiv). -
Stir at 0°C for 1 hour, then warm to RT for 1 hour.
-
Quench: Add saturated
solution. -
Extraction: Extract with DCM (3x), dry over
, and concentrate. Use the crude mesylate immediately for the next step (unstable on silica).
Step B2: Displacement (Azidation)
-
Dissolve the crude mesylate in anhydrous DMF (0.2 M).
-
Add Sodium Azide (
, 2.0 equiv). Caution: Solid is toxic.[3] -
Heat the mixture to 60°C for 4–6 hours.
-
Work-up:
-
Dilute with water and extract with Diethyl Ether or EtOAc (Caution: Organic azides are extracted here).
-
Wash organic layer copiously with water (to remove DMF) and brine.
-
Dry over
and concentrate.
-
-
Purification: Flash chromatography (Hexane/EtOAc). The azide is less polar than the alcohol precursor.
Analytical Validation & Workflow Visualization
Experimental Workflow
Figure 2: Operational workflow for the synthesis process.
Characterization Data (Expected)
-
Appearance: Colorless to pale yellow oil.
-
IR Spectrum: Strong absorption at ~2100 cm⁻¹ (Azide stretch).
-
NMR (CDCl3, 400 MHz):
- 7.55 (s, 1H, Triazole-H4).
-
4.80 (q, 1H,
, diagnostic of stereocenter). -
4.05 (s, 3H,
). -
1.65 (d, 3H,
).
-
Regiochemistry Proof: In NOESY experiments, the triazole H4 proton should show a correlation with the side-chain methine proton, but not with the N-methyl group (which is on N1, distant from H4). In the 1,4-isomer, the N-methyl (N1) and H5 (C5) would show NOE.
References
-
RuAAC Methodology: Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005).[4] Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[1][5] Journal of the American Chemical Society, 127(46), 15998–15999.
-
Regioselectivity Reviews: Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315.
-
Azide Safety: Bräse, S., Gil, C., Knepper, K., & Zimmermann, V. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240.
-
Stereochemical Inversion (Mitsunobu/Mesylate): Thompson, A. S., et al. (1993). Use of Sodium Azide in the Mitsunobu Reaction: A Safe and Efficient Synthesis of Azides. Journal of Organic Chemistry, 58(22), 5886–5888.
Sources
Application Note: Strategies for the Introduction of Azide Groups onto Triazole Scaffolds
Abstract
The introduction of azide groups onto triazole rings is a pivotal transformation in the synthesis of high-energy density materials (HEDMs) and bioorthogonal pharmacophores. Unlike simple alkyl azides, azidotriazoles exhibit complex tautomeric behavior, often existing in equilibrium with fused tetrazoles. This guide details two primary methodologies: (1) Diazotization-Azidation of aminotriazoles and (2) Nucleophilic Aromatic Substitution (
Critical Safety Mandates
WARNING: EXPLOSION HAZARD Azidotriazoles are energetic materials with high nitrogen content. They possess high positive heats of formation and can be sensitive to impact, friction, and electrostatic discharge (ESD).
-
Limit Scale: Do not exceed 5 mmol scale during initial optimization.
-
Shielding: All reactions must be performed behind a blast shield.
-
Metal Avoidance: Avoid contact with heavy metals (Pb, Cu, Hg) using glass or Teflon-coated spatulas only; metal azides are highly unstable.
-
Quenching: Unreacted azide residues must be quenched with excess sodium nitrite in acidic media or bleach solution before disposal.
Mechanistic Principles & Expert Insights
The Azido-Tetrazole Equilibrium
A defining feature of azidotriazoles is the valence tautomerism between the open-chain azide form and the fused tetrazole ring. This equilibrium is solvent- and temperature-dependent, influencing both reactivity and bioactivity.
-
Electronic Effect: Electron-withdrawing groups (EWGs) on the triazole ring destabilize the tetrazole form, shifting the equilibrium toward the azide.
-
Solvent Effect: Non-polar solvents favor the azide form; polar solvents (DMSO) stabilize the dipolar tetrazole form.
Visualization: Tautomeric Equilibrium
The following diagram illustrates the dynamic equilibrium for 5-azido-1,2,4-triazole.
Experimental Protocols
Protocol A: Diazotization-Azidation (Sandmeyer-Type)
Best for: Converting commercially available 3-amino-1,2,4-triazoles to azides.
Principle: The amino group is converted to a diazonium salt using sodium nitrite in acid, followed by displacement with sodium azide. This is an
Reagents:
-
3-Amino-1,2,4-triazole (1.0 equiv)
-
Sodium Nitrite (
, 1.2 equiv) -
Sodium Azide (
, 1.5 equiv) -
Hydrochloric Acid (HCl, 2M) or Sulfuric Acid (
, 20%)
Step-by-Step Procedure:
-
Dissolution: Dissolve 3-amino-1,2,4-triazole (5 mmol) in 10 mL of 2M HCl in a round-bottom flask.
-
Cooling: Cool the solution to 0–5 °C in an ice-salt bath. Critical: Temperature control prevents decomposition of the unstable diazonium intermediate.
-
Diazotization: Dropwise add a solution of
(6 mmol in 2 mL water) over 10 minutes. Maintain temp < 5 °C. Stir for 30 minutes. The solution should turn pale yellow. -
Azidation: Prepare a solution of
(7.5 mmol in 3 mL water). Add this dropwise to the diazonium mixture.-
Observation: Vigorous evolution of nitrogen gas (
) will occur. Ensure adequate venting.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.
-
Workup:
-
The product may precipitate. If so, filter and wash with ice-cold water.
-
If soluble, extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over
, and concentrate in vacuo (do not heat > 40 °C).
-
Protocol B: Nucleophilic Aromatic Substitution ( )
Best for: Triazoles with good leaving groups (Cl, Br,
Principle: Direct displacement of a leaving group by the azide anion. This requires a polar aprotic solvent to solvate the cation, leaving the azide anion "naked" and more nucleophilic.
Reagents:
-
3-Bromo-1,2,4-triazole (or 3-nitro-1,2,4-triazole)
-
Sodium Azide (
, 2.0 equiv) -
Solvent: DMSO or DMF (Dry)
-
Catalyst (Optional): 18-Crown-6 (0.1 equiv) to enhance solubility.
Step-by-Step Procedure:
-
Preparation: In a dry vial, dissolve the halotriazole (2 mmol) in anhydrous DMSO (4 mL).
-
Addition: Add
(4 mmol) in one portion.-
Expert Note: If the substrate is electron-rich, add 10 mol% 18-crown-6 to activate the azide.
-
-
Heating: Heat the reaction block to 60–80 °C . Monitor by TLC or LC-MS.
-
Caution: Do not exceed 90 °C to prevent thermal decomposition of the azide product.
-
-
Quenching: Once complete (typically 4–12 hours), cool to RT and pour into 20 mL ice water.
-
Isolation:
-
Adjust pH to ~4–5 with dilute HCl (carefully!) to protonate the triazole ring (if NH is unsubstituted).
-
Extract with Ethyl Acetate/Ether (3:1).
-
Dry and concentrate.
-
Analytical Validation & Data Interpretation
Distinguishing the azide from the tetrazole isomer is critical for structural confirmation.
Table 1: Spectral Characteristics of Azido vs. Tetrazolo Forms
| Feature | Azido-Triazole ( | Tetrazolo-Triazole (Fused) |
| IR Spectroscopy | Strong, sharp band at 2120–2160 cm⁻¹ (asymmetric | Absence of azide band; bands at 1000–1100 cm⁻¹ (tetrazole ring breathing). |
| C-N3 carbon typically shifted upfield relative to tetrazole junction. | Distinct quaternary carbon signal at ring junction. | |
| Distinct signals for | Signals characteristic of fused aromatic nitrogen systems. | |
| Solvent Behavior | Predominant in | Predominant in DMSO- |
Experimental Workflow Diagram
The following flowchart summarizes the decision matrix for selecting the appropriate synthesis route based on starting material availability.
References
-
Synthesis of Azidotriazoles via Diazotization: Smith, P. A. S., & Leon, E. (1958). The Azido-Tetrazole Equilibrium. Journal of the American Chemical Society. [Link]
-
Azido-Tetrazole Tautomerism Studies: Elguero, J., et al. (2010).[1][2] The azido-tetrazole tautomerism in azoles and its relationships with aromaticity and NMR properties. Tetrahedron. [Link]
-
Nucleophilic Substitution on Triazoles: Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews. [Link]
-
Energetic Materials & Safety: Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter. [Link]
Sources
Application Note: Stereocontrolled Click Chemistry Workflows Using 5-[(1R)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole
Executive Summary
The development of spatially defined, stereopure molecular architectures is a cornerstone of modern drug discovery, particularly in the design of Proteolysis Targeting Chimeras (PROTACs), fragment-based drug discovery (FBDD), and peptidomimetics. 5-[(1R)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole is a premium chiral building block that combines the rigid, metabolically stable 1,5-disubstituted triazole core with a highly reactive, stereospecific azide handle.
This application note provides authoritative, self-validating protocols for integrating this chiral azide into complex scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). As a Senior Application Scientist, I have designed these workflows to address the primary failure mode in chiral azide chemistry: base-catalyzed racemization.
Physicochemical & Structural Profiling
Before initiating synthetic workflows, it is critical to verify the integrity of the building block. The presence of the 1,5-disubstituted triazole ring (typically synthesized via RuAAC[1]) adjacent to the chiral center dictates its physicochemical behavior.
| Property | Specification / Value | Mechanistic Implication |
| Chemical Formula | C6H10N6 | High nitrogen content; handle with standard azide safety protocols. |
| Molecular Weight | 166.19 g/mol | Low molecular weight ideal for FBDD and linker modularity. |
| Stereochemistry | (1R)-configuration | Dictates the spatial trajectory of the conjugated payload. |
| Reactive Handle | Aliphatic Azide | Undergoes 1,3-dipolar cycloadditions with terminal/strained alkynes. |
| Core Scaffold | 1,5-disubstituted triazole | Acts as a rigid, non-hydrolyzable cis-amide bond isostere. |
Mechanistic Rationale: The Threat of Racemization
The defining feature of this compound is its alpha-chiral center. The proton at the C-alpha position is flanked by two strongly electron-withdrawing groups: the azide and the 1,2,3-triazole ring. This unique electronic environment significantly lowers the pKa of the alpha-proton compared to standard aliphatic azides.
The Causality of Experimental Choices: If standard CuAAC conditions utilizing strong amine bases (e.g., Triethylamine, DBU) or prolonged heating are employed, the alpha-proton can be abstracted. This leads to a planar enolate-like intermediate, resulting in rapid racemization (loss of the 1R configuration) [2]. To preserve enantiomeric excess (ee > 99%), our protocols mandate ligand-accelerated, pH-neutral, or base-free conditions . By utilizing THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), we dramatically accelerate the cycloaddition rate, ensuring the reaction outcompetes any background deprotonation events.
Fig 1: Integration of the chiral azide building block into drug discovery workflows.
Experimental Protocols
Protocol A: Stereoretentive CuAAC (Ligand-Accelerated)
This protocol is engineered for the conjugation of the chiral azide to terminal alkynes while strictly maintaining the (1R) stereocenter [3].
Reagents Required:
-
This compound (1.0 eq)
-
Terminal Alkyne Substrate (1.05 eq)
-
CuSO₄·5H₂O (5 mol%)
-
THPTA Ligand (25 mol%)
-
Sodium Ascorbate (10 mol%, freshly prepared)
-
Solvent: tert-Butanol / Water (1:1, v/v), degassed.
Step-by-Step Methodology:
-
Substrate Solubilization: Dissolve the terminal alkyne (0.1 mmol) and the chiral azide (0.1 mmol) in 1.0 mL of tert-Butanol in a 5 mL reaction vial.
-
Catalyst Pre-complexation (Critical Step): In a separate vial, dissolve CuSO₄·5H₂O (5 µmol) and THPTA (25 µmol) in 0.5 mL of degassed LC-MS grade water. Causality: Premixing ensures 100% of the Cu(I) generated in the next step is immediately chelated by THPTA. Unchelated copper can induce oxidative damage or require basic conditions to turnover, which we must avoid.
-
Reduction: Add freshly prepared sodium ascorbate (10 µmol in 0.5 mL water) to the Cu/THPTA mixture. The solution will briefly turn dark and then clear/light yellow, indicating the formation of the active Cu(I)-THPTA complex.
-
Reaction Initiation: Transfer the active catalyst solution to the substrate vial. Stir vigorously at 25 °C. Do not add any amine base.
-
Self-Validation & Monitoring: Monitor the reaction via LC-MS. The ligand-accelerated reaction should reach >95% conversion within 1–2 hours. The short reaction time at neutral pH guarantees the preservation of the (1R) stereocenter.
-
Workup: Dilute with EtOAc, wash with 0.1 M EDTA to strip copper, dry over Na₂SO₄, and concentrate for purification.
Fig 2: Ligand-accelerated CuAAC catalytic cycle ensuring stereocenter preservation.
Protocol B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications involving sensitive biomolecules (e.g., live-cell labeling or protein bioconjugation), SPAAC is the method of choice. It is 100% metal-free and base-free, physically eliminating the mechanism for racemization [4].
Step-by-Step Methodology:
-
Preparation: Dissolve the DBCO (Dibenzocyclooctyne)-functionalized substrate (1.0 eq) in a biocompatible solvent (e.g., DMSO or directly in PBS buffer, depending on the payload).
-
Conjugation: Add this compound (1.2 to 1.5 eq) to the solution. Causality: A slight excess of the small-molecule azide drives the bimolecular reaction to completion without generating toxic byproducts.
-
Incubation: Agitate gently at room temperature (20–25 °C) for 2 to 4 hours.
-
Purification: Isolate the resulting stereopure conjugate via preparative HPLC or size-exclusion chromatography (if conjugated to a protein).
Comparative Data: CuAAC vs. SPAAC for the Chiral Azide
To assist in selecting the optimal workflow for your specific drug development pipeline, the following table summarizes the quantitative expectations when utilizing this compound.
| Parameter | Protocol A: Ligand-Accelerated CuAAC | Protocol B: SPAAC (DBCO) |
| Reaction Time | 1 – 2 hours | 2 – 4 hours |
| Stereoretention (ee%) | > 99% (if pH is strictly controlled) | 100% (inherently base-free) |
| Regioselectivity | Exclusively 1,4-disubstituted triazole | Mixture of regioisomers (inherent to SPAAC) |
| Biocompatibility | Moderate (requires Cu removal via EDTA) | Excellent (Metal-free, suitable for in vivo) |
| Typical Yield | 85 – 95% | 90 – 98% |
References
-
Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide–Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930.[Link]
-
Alexander, J. R., Ott, A. A., Liu, E.-C., & Topczewski, J. J. (2019). Racemization of Chiral Azides and the Synthesis of E-Alkenes. Organic Letters, 21(11), 4355–4358.[Link]
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015.[Link]
-
Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society, 126(46), 15046–15047.[Link]
Application Note: Scalable Synthesis of Methyl-1H-1,2,3-Triazole Azides
Overcoming Thermal Instability and Regioselectivity Challenges via Flow-Assisted CuAAC and Controlled Azidation
Executive Summary & Biological Rationale
Methyl-1H-1,2,3-triazole azides are highly versatile, bifunctional building blocks widely utilized in fragment-based drug discovery, bioconjugation, and materials science. By acting as rigid, metabolically stable linkers, 1,2,3-triazoles mimic amide bonds while resisting enzymatic degradation, making them critical in the development of kinase inhibitors, Notum enzyme inhibitors, and multidrug-resistant HIV-1 protease inhibitors,.
The presence of a terminal azide allows for subsequent orthogonal "click" functionalization to append diverse pharmacophores. However, scaling up the synthesis of azide-containing triazoles presents significant safety challenges. Low-molecular-weight organic azides and their dihydrotriazole intermediates exhibit severe thermal instability and explosive potential. This application note details a self-validating, highly regioselective, and scalable methodology for synthesizing (1-methyl-1H-1,2,3-triazol-4-yl)methyl azide, transitioning from hazardous batch conditions to a safe, continuous-flow paradigm.
Mechanistic Principles & Causality in Experimental Design
Designing a scalable protocol for methyl-1H-1,2,3-triazole azides requires strict control over regioselectivity and thermal dynamics. The synthesis relies on a three-step sequence: Regioselective cycloaddition, hydroxyl activation, and nucleophilic azidation.
-
Regioselectivity via CuAAC vs. RuAAC: To obtain the 1,4-disubstituted isomer, Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is employed. Cu(I) catalysis ensures exclusive formation of the 1,4-isomer, whereas Ruthenium-catalyzed (RuAAC) methods would yield the 1,5-disubstituted isomer,.
-
Catalyst Stability: CuSO₄·5H₂O paired with sodium ascorbate is chosen over CuI. This in situ reduction strategy prevents the oxidative homocoupling of alkynes (Glaser coupling) and maintains a robust supply of active Cu(I) in the aqueous-organic solvent mixture.
-
Thermal Safety & Flow Chemistry: Methyl azide is highly volatile and explosive. To mitigate risk, methyl azide is generated in situ and immediately consumed in a continuous flow reactor. Furthermore, the final azidation step is strictly temperature-controlled to 60 °C, as organic azides can undergo thermal decomposition to nitrenes at elevated temperatures.
Synthetic Workflow
Synthetic workflow for scalable (1-methyl-1H-1,2,3-triazol-4-yl)methyl azide production.
Quantitative Process Metrics
The transition from traditional batch synthesis to a flow-assisted protocol yields significant improvements in safety, throughput, and environmental impact.
| Parameter | Traditional Batch Synthesis | Optimized Flow-Assisted Protocol | Causality / Impact |
| Methyl Azide Handling | Isolated intermediate (High Risk) | In situ / Flow (Low Risk) | Prevents accumulation of explosive volatile azides. |
| Reaction Time (CuAAC) | 12–24 hours | 15–30 minutes | Enhanced mass transfer and rapid heat dissipation in flow microreactors. |
| Regioselectivity (1,4 vs 1,5) | ~95:5 | >99:1 | Precise temperature control prevents off-target thermal cycloadditions. |
| Overall Yield (3 steps) | 55–65% | 82–88% | Elimination of degradation pathways and improved extraction efficiencies. |
| E-factor (Waste/Product) | >40 | <15 | Reduced solvent volumes required for exothermic heat buffering. |
Self-Validating Experimental Protocols
Protocol A: Flow-Assisted Synthesis of (1-Methyl-1H-1,2,3-triazol-4-yl)methanol
Objective: Safely generate the triazole core using CuAAC.
-
Preparation of Stream A (Azide Generation): Dissolve sodium azide (1.2 equiv) and dimethyl sulfate (1.1 equiv) in a 1:1 mixture of
-BuOH/H₂O. Caution: Dimethyl sulfate is highly toxic; handle in a fume hood. -
Preparation of Stream B (Alkyne & Catalyst): Dissolve propargyl alcohol (1.0 equiv), CuSO₄·5H₂O (0.05 equiv), and sodium ascorbate (0.1 equiv) in
-BuOH/H₂O. -
Flow Execution: Pump Stream A through a heated residence coil (40 °C, 5 min) to generate methyl azide in situ. Merge this stream with Stream B via a T-mixer into the main reactor coil maintained at 50 °C with a residence time of 20 minutes.
-
Quench & Extraction: Direct the reactor effluent into a stirred vessel containing saturated aqueous EDTA to sequester copper. Extract the aqueous layer with Ethyl Acetate (3x).
-
Self-Validation Check: The reaction mixture in Stream B should remain pale yellow. A transition to green/blue indicates depletion of the ascorbate reducing agent; if observed, the flow rate of ascorbate must be increased to maintain active Cu(I).
Protocol B: Activation and Azidation to Yield the Bifunctional Azide
Objective: Convert the primary alcohol to a terminal azide via a mesylate intermediate.
-
Mesylation: Dissolve (1-methyl-1H-1,2,3-triazol-4-yl)methanol (1.0 equiv) in anhydrous DCM. Add triethylamine (1.5 equiv) and cool to 0 °C. Dropwise add methanesulfonyl chloride (MsCl, 1.2 equiv). Stir for 1 hour.
-
Self-Validation Check: Complete conversion is indicated by TLC (EtOAc/Hexane 1:1). The highly polar alcohol spot (
~0.1) will disappear, replaced by the less polar mesylate ( ~0.4).
-
Azidation: Concentrate the mesylate under reduced pressure (keep bath <30 °C). Redissolve in anhydrous DMF. Add NaN₃ (1.5 equiv) and stir at strictly 60 °C for 4 hours.
-
Causality: DMF provides optimal solvation for the
transition state. The temperature is capped at 60 °C to prevent the thermal decomposition of the newly formed organic azide into a nitrene.
-
Workup: Dilute with water to crash out inorganic salts and extract with EtOAc. Wash the organic layer extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate.
-
Self-Validation Check: IR spectroscopy of an evaporated aliquot must reveal a strong, sharp asymmetric stretching band at ~2100 cm⁻¹, confirming successful azide incorporation.
References
- **Rapid Discovery and Structure−Activity Profiling of Novel Inhibitors of Human Immunodeficiency Virus Type 1 Protease Enabled by the Copper(I)
Advanced Application Note: Reaction Conditions and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol
Mechanistic Rationale of SPAAC
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a premier bioorthogonal reaction that bypasses the need for cytotoxic copper(I) catalysts, making it indispensable for live-cell imaging, antibody-drug conjugates (ADCs), and sensitive bioconjugations[1].
The reaction is thermodynamically driven by the release of ~18-20 kcal/mol of ring strain inherent to cyclooctynes. When introduced to organic azides, these strained alkynes rapidly undergo a [3+2] cycloaddition to form a stable, irreversible triazole linkage under mild physiological conditions[1]. Because the reaction relies entirely on structural strain rather than external catalysis, it preserves the structural integrity of delicate biomolecules.
Reagent Selection: Cyclooctynes vs. Azides
Selecting the appropriate cyclooctyne—typically Dibenzocyclooctyne (DBCO) or Bicyclo[6.1.0]nonyne (BCN)—dictates the success of the conjugation.
-
Kinetics vs. Sterics : DBCO features higher ring strain and generally exhibits faster reaction kinetics with aliphatic azides (e.g., benzyl azide)[2]. However, DBCO is bulky and highly hydrophobic, which can induce protein aggregation when conjugated to sensitive antibodies or nanoparticles[3].
-
Electronic Demands : BCN is smaller, less hydrophobic, and uniquely exhibits superior reaction rates with aromatic azides (e.g., phenyl azide) due to differing electronic demands in the transition state[2].
-
Stability : BCN demonstrates higher stability in reducing environments containing thiols (e.g., intracellular glutathione). In contrast, DBCO can slowly undergo thiol-yne side reactions over extended periods, which must be accounted for in long-term live-cell assays[2].
Table 1: Quantitative Comparison of Second-Order Rate Constants (
| Cyclooctyne | Azide Reactant | Rate Constant ( | Solvent System | Reference |
| DBCO | Benzyl azide (Aliphatic) | 0.24 - 0.31 | [2] | |
| endo-BCN | Benzyl azide (Aliphatic) | 0.07 - 0.18 | [2] | |
| DBCO | Phenyl azide (Aromatic) | 0.033 | [2] | |
| endo-BCN | Phenyl azide (Aromatic) | 0.20 | [2] |
Critical Reaction Conditions & Causality
To ensure a self-validating and high-yield reaction, the following physicochemical parameters must be strictly controlled:
-
Solvent & pH : SPAAC proceeds efficiently in aqueous buffers (e.g., PBS) at physiological pH (7.0–8.0)[4]. For hydrophobic DBCO-NHS esters, DMSO or DMF is required as a co-solvent. Causality : The final organic solvent concentration must remain below 20% (v/v) to prevent irreversible denaturation of the target protein[4].
-
Inhibitor Avoidance : Buffers containing sodium azide (
) must be strictly avoided or removed via dialysis prior to the reaction. Causality : Free azide ions will competitively react with the cyclooctyne, prematurely quenching the reagent and drastically reducing conjugate yield[4]. -
Spacer Optimization : To mitigate the hydrophobicity of DBCO and prevent steric hindrance, reagents incorporating polyethylene glycol (PEG) linkers (e.g., DBCO-PEG4-NHS) are highly recommended. Causality : PEG spacers increase aqueous solubility and provide a flexible arm that allows the reactive groups to interact freely, overcoming steric clashes[5].
Experimental Workflow
Workflow of SPAAC bioconjugation and self-validation steps.
Step-by-Step Protocols
Protocol A: Antibody-Oligonucleotide/Fluorophore Bioconjugation
This protocol details the two-step activation and SPAAC ligation of an IgG antibody.
Phase 1: Antibody Activation
-
Preparation : Adjust the antibody concentration to 1–10 mg/mL in PBS (pH 7.4)[4]. Ensure the buffer is entirely free of primary amines (e.g., Tris, Glycine) and sodium azide.
-
Reagent Addition : Dissolve DBCO-NHS ester in anhydrous DMSO to a 10 mM stock. Add a 20–30-fold molar excess of DBCO-NHS to the antibody[4]. Causality : A high molar excess compensates for the rapid hydrolysis of the NHS ester in aqueous media.
-
Incubation : Incubate at room temperature (RT) for 60 minutes[1].
-
Quenching : Add 10 µL of 100 mM Tris or Glycine buffer and incubate for 15 minutes. Causality : Primary amines in the quench buffer neutralize unreacted NHS esters, preventing unwanted cross-linking when the azide-modified biomolecule is introduced[1].
-
Purification : Remove small molecules using a spin desalting column (e.g., Zeba Spin) or dialysis against PBS.
Phase 2: SPAAC Ligation
-
Reaction Setup : Add a 2–4-fold molar excess of the azide-modified oligonucleotide or fluorophore to the DBCO-activated antibody[4].
-
Incubation : Incubate for 2–4 hours at RT, or overnight at 4°C[4]. Causality : SPAAC is a second-order reaction; lower concentrations of reactants inherently require longer incubation times to reach completion[5].
-
Final Purification : Isolate the conjugate using Size Exclusion Chromatography (SEC) or Ion-Exchange HPLC to remove unreacted azide probes[1].
Protocol B: Live-Cell Metabolic Labeling
-
Metabolic Incorporation : Culture mammalian cells in media supplemented with 50 µM
(an azide-modified sugar) for 24–72 hours. Causality : The acetylated sugar is cell-permeable and metabolically incorporated into cell-surface glycoproteins as azido-sialic acid. -
Washing : Wash cells 3 times with cold PBS. Causality : Complete removal of unincorporated
is critical to prevent high background fluorescence during imaging. -
Labeling : Resuspend cells in a labeling buffer containing 10–50 µM DBCO- or BCN-conjugated fluorophore.
-
Incubation : Incubate for 30–60 minutes at RT or 37°C, protected from light.
-
Analysis : Wash 3 times with PBS and analyze via flow cytometry or fluorescence microscopy.
Self-Validation & Troubleshooting
A robust protocol must be self-validating. Implement the following analytical checks to confirm reaction success:
-
UV-Vis Spectroscopy (Degree of Substitution) : DBCO possesses a distinct UV absorbance peak at ~309–310 nm (
)[4]. By measuring the absorbance of the activated antibody at 280 nm and 309 nm, you can calculate the DBCO-to-Antibody ratio. A successful SPAAC reaction is confirmed by the disappearance of the 309 nm peak over time as the cyclooctyne is consumed to form the triazole product[5]. -
SDS-PAGE : Run the final conjugate on a reducing SDS-PAGE gel. A successful antibody-oligo conjugation will present a distinct upward molecular weight shift compared to the unmodified antibody[4].
-
Troubleshooting Aggregation : If precipitation occurs during DBCO activation, it is likely due to the hydrophobicity of the DBCO moiety[3]. Solution : Switch to a DBCO reagent with a longer PEG spacer (e.g., PEG12) to increase solubility, or transition to the less hydrophobic BCN linker[5].
References[6] Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides. ChemRxiv. URL: https://doi.org/10.26434/chemrxiv-2025-z6zm0[1]DBCO Azide Ligation Protocol. BroadPharm. URL: 2]">https://www.broadpharm.com[2]DBCO vs. BCN: A Comparative Guide to Copper-Free Click Chemistry Linkers. BenchChem. URL: 4]">https://www.benchchem.com[4]DBCO–Azide Conjugation. AAT Bioquest. URL: 3]">https://www.aatbio.com[3]Conjugation Chemistry Markedly Impacts Toxicity and Biodistribution of Targeted Nanoparticles. ResearchGate. URL: 5]">https://www.researchgate.net[5]How to improve low yield in DBCO-azide conjugation reactions. BenchChem. URL: https://www.benchchem.com
Sources
Application Notes and Protocols for Ligand Design in Coordination Chemistry: Triazole-Azide Donors
Introduction: The Strategic Value of Triazole-Azide Ligands
In the landscape of modern coordination chemistry and medicinal drug development, the rational design of ligands is paramount to achieving desired metallic complex properties, including catalytic activity, therapeutic efficacy, and material functions. Among the vast array of ligand scaffolds, those incorporating both a triazole ring and an azide moiety have emerged as a particularly versatile and powerful class of chelators. The 1,2,3-triazole unit, readily accessible through the highly efficient and regioselective Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," offers a stable, aromatic, and coordinatively active N-donor site.[1][2] The azide group, while a precursor for the triazole synthesis, can also be retained in the final ligand structure to serve as a secondary coordination site, a reactive handle for bioconjugation, or a spectroscopic probe. This dual-functionality provides a modular and highly tunable platform for the construction of sophisticated coordination complexes with tailored electronic and steric properties.
This technical guide provides an in-depth exploration of the design principles, synthetic protocols, and characterization techniques for triazole-azide based ligands and their corresponding metal complexes. It is intended for researchers and professionals in coordination chemistry, materials science, and drug development who seek to leverage the unique attributes of this ligand class.
I. Ligand Design Principles and Synthetic Strategy
The design of a triazole-azide ligand is fundamentally a modular process, leveraging the power of click chemistry to bring together two molecular fragments: an alkyne and an organic azide.[3] This approach allows for a high degree of functional group tolerance and leads to the exclusive formation of the 1,4-disubstituted 1,2,3-triazole regioisomer.[4]
A. The "Click Chemistry" Approach to Ligand Scaffolding
The CuAAC reaction is the cornerstone of triazole-based ligand synthesis.[1] Its reliability, high yields, and mild reaction conditions make it an ideal tool for assembling complex molecular architectures.[5] The general scheme involves the reaction of a terminal alkyne with an organic azide in the presence of a copper(I) catalyst.
Figure 1: General workflow for the synthesis of 1,2,3-triazole ligand scaffolds via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
B. Strategic Incorporation of the Azide Donor
The azide functionality can be incorporated into the ligand design in two primary ways:
-
As a Precursor to the Triazole Ring: In this common approach, the azide is a reactive partner in the click reaction and is consumed to form the triazole ring. The resulting ligand will contain one or more triazole moieties as the primary N-donor sites.
-
As a Retained Coordinating Group: A less common but powerful strategy involves designing the alkyne or azide reactant to contain an additional, non-participating azide group. This results in a final ligand that possesses both a triazole ring and a separate azide donor, offering multi-dentate coordination possibilities. The azide can coordinate to a metal center in either a terminal or bridging fashion.[6]
II. Safety Precautions for Handling Azide-Containing Compounds
Organic azides are energetic molecules and must be handled with extreme caution due to their potential for explosive decomposition upon exposure to heat, shock, or friction.[5][7] Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and nitrile gloves.[8] For reactions involving the synthesis or use of potentially unstable azides, a blast shield is essential.[7][8]
-
Scale and Concentration: Work with the smallest possible quantities of azide compounds.[5] For organic azides where the ratio of carbon atoms to nitrogen atoms is low, it is recommended to keep the concentration below 1 M and store solutions at low temperatures.[7][9]
-
Incompatible Materials: Avoid contact of azides with strong acids (which can form the highly toxic and explosive hydrazoic acid), heavy metals and their salts, and halogenated solvents like dichloromethane and chloroform.[7][9][10] Use plastic or ceramic spatulas instead of metal ones.[8][10]
-
Purification and Work-up: Avoid concentrating azide-containing reaction mixtures by rotary evaporation or distillation.[7] Purification should preferentially be carried out by extraction and precipitation.[10]
-
Waste Disposal: Azide-containing waste must be collected in a designated, clearly labeled container and should never be mixed with acidic waste.[8][9][10]
| Parameter | Guideline | Rationale | Reference(s) |
| Carbon to Nitrogen Ratio (C/N) | For isolable organic azides, the number of carbon atoms should ideally be greater than or equal to the number of nitrogen atoms. Azides with a C/N ratio between 1 and 3 should be handled in small quantities and stored at low temperatures. | To ensure the stability of the organic azide and minimize the risk of explosive decomposition. | [7][9] |
| "Rule of Six" | A general guideline suggesting that having at least six carbon atoms per energetic functional group (like azide) can render the compound relatively safe to handle with appropriate precautions. | Provides a quick assessment of the potential energetic nature of a molecule. | [9] |
| Storage | Store synthesized organic azides below room temperature, in the dark, and away from heat, light, pressure, and shock. | To prevent the input of external energy that could trigger decomposition. | [5][7] |
| Handling | Use non-metal spatulas and avoid ground glass joints when possible. | To prevent the formation of highly shock-sensitive heavy metal azides. | [7][8][10] |
III. Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of triazole-azide ligands and their metal complexes.
A. Protocol 1: Synthesis of a 1-(Azidomethyl)benzene Precursor
This protocol describes a general method for the synthesis of an organic azide that can be used in a subsequent click reaction.
Materials:
-
Benzyl bromide
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve benzyl bromide (1.0 eq) in DMF.
-
Carefully add sodium azide (1.2 eq) to the solution. Caution: Sodium azide is highly toxic.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate the solvent in vacuo at low temperature.
-
The resulting benzyl azide should be a colorless to pale yellow oil and should be used immediately in the next step or stored at low temperature in the dark.[9]
B. Protocol 2: Cu(I)-Catalyzed Synthesis of a 1-Benzyl-4-phenyl-1H-1,2,3-triazole Ligand
This protocol details the click reaction between the synthesized benzyl azide and phenylacetylene.
Materials:
-
Benzyl azide (from Protocol 1)
-
Phenylacetylene
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
Procedure:
-
In a round-bottom flask, dissolve phenylacetylene (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and deionized water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in a minimum amount of deionized water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in a minimum amount of deionized water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The solution should turn a heterogeneous yellow-green color.
-
Stir the reaction vigorously at room temperature for 8-16 hours. The reaction mixture will typically become a thick white precipitate.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, add ethyl acetate to dissolve the product and transfer the mixture to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization or column chromatography to yield the pure 1-benzyl-4-phenyl-1H-1,2,3-triazole.
C. Protocol 3: Synthesis of a Metal Complex with a Triazole Ligand
This protocol describes a general procedure for the coordination of a synthesized triazole ligand to a metal center, using palladium(II) chloride as an example.
Materials:
-
1-Benzyl-4-phenyl-1H-1,2,3-triazole (from Protocol 2)
-
Palladium(II) chloride (PdCl₂)
-
Acetonitrile
-
Methanol
Procedure:
-
Dissolve the triazole ligand (2.0 eq) in hot acetonitrile.
-
In a separate flask, dissolve palladium(II) chloride (1.0 eq) in a minimal amount of hot acetonitrile or methanol. The solubility of PdCl₂ can be low, so sonication may be required.
-
Slowly add the solution of the triazole ligand to the palladium(II) chloride solution with stirring.
-
A precipitate, often yellow or orange, should form immediately or upon cooling.
-
Stir the reaction mixture at room temperature for 2-4 hours to ensure complete complexation.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold acetonitrile and then diethyl ether to remove any unreacted starting materials.
-
Dry the complex under vacuum. The resulting complex is typically of the form [PdCl₂(ligand)₂].
IV. Characterization of Triazole-Azide Ligands and Complexes
A suite of analytical techniques is employed to confirm the structure and purity of the synthesized ligands and to elucidate the coordination environment of the metal complexes.
Figure 2: A workflow diagram illustrating the synthesis and subsequent characterization of triazole-azide metal complexes.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information on the proton environment in the ligand and complex. The triazole proton typically appears as a singlet in the aromatic region. Coordination to a metal center can induce shifts in the proton signals of the ligand.[11][12] It is crucial to be aware that paramagnetic metal impurities can lead to broadening or even disappearance of NMR signals.[13]
-
¹³C NMR: Complements ¹H NMR in elucidating the carbon skeleton of the ligand and complex.
B. Infrared (IR) Spectroscopy
-
Azide Asymmetric Stretch: The azide group exhibits a strong and characteristic asymmetric stretching vibration (νas) in the region of 2100 cm⁻¹.[14][15] The exact position of this band can provide insights into the coordination mode of the azide to a metal center, though interpretation can be complex and is often best supported by other techniques.[14][16]
-
Triazole Vibrations: The triazole ring also has characteristic vibrations, although they are often in the more crowded fingerprint region of the spectrum.
C. X-ray Crystallography
Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of both the free ligand and its metal complexes.[17][18][19][20] It provides unambiguous information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. For triazole ligands, X-ray crystallography can confirm coordination through the N2 or N3 atoms of the triazole ring.[4][21]
D. Mass Spectrometry and Elemental Analysis
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized ligands and complexes.
-
Elemental Analysis (CHN): Provides the percentage composition of carbon, hydrogen, and nitrogen, which is used to confirm the empirical formula and assess the purity of the compounds.[11]
| Technique | Information Obtained | Key Features for Triazole-Azide Systems |
| ¹H and ¹³C NMR | Structural elucidation, purity assessment. | Chemical shifts of triazole protons and carbons; shifts upon metal coordination. |
| IR Spectroscopy | Identification of functional groups, information on coordination modes. | Strong azide asymmetric stretch (~2100 cm⁻¹); shifts in this band upon coordination. |
| X-ray Crystallography | Definitive solid-state structure, coordination geometry. | Confirms triazole coordination via N2/N3; determines azide binding mode (terminal/bridging). |
| Mass Spectrometry | Molecular weight confirmation. | Provides m/z values corresponding to the ligand and complex ions. |
| Elemental Analysis | Elemental composition, purity. | Confirms the empirical formula of the synthesized compounds. |
V. Applications in Drug Development
The modular nature and rich coordination chemistry of triazole-azide ligands have made them attractive scaffolds for the development of novel therapeutic agents. The triazole ring itself is a common pharmacophore in many approved drugs.[1]
-
Anticancer Agents: Triazole-metal complexes have shown significant potential as anticancer drugs.[3][11][22] The ability to tune the steric and electronic properties of the ligand allows for the optimization of activity against specific cancer cell lines.
-
Antimicrobial and Antifungal Agents: The coordination of metal ions to triazole-based ligands can enhance their antimicrobial and antifungal properties compared to the free ligands.[23][24][25][26]
-
Bioconjugation: The azide group, when not involved in coordination, can serve as a handle for bioconjugation reactions, such as the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), allowing for the attachment of the metal complex to biomolecules like proteins or peptides.[27][28][29]
VI. Conclusion
Ligands incorporating both triazole and azide functionalities represent a highly versatile and powerful platform in coordination chemistry. The synthetic accessibility of these ligands via click chemistry, combined with their tunable electronic and steric properties, makes them ideal candidates for a wide range of applications, from catalysis to the development of novel metallodrugs. A thorough understanding of their synthesis, safe handling, and comprehensive characterization is essential for unlocking their full potential.
VII. References
-
Safe Handling of Azides - University of Pittsburgh. (2013, February 1). Retrieved from [Link]
-
Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed. (2024, November 1). Retrieved from [Link]
-
Azides - University of Victoria. (2022, May 18). Retrieved from [Link]
-
Azide Compounds - Environmental Health and Safety. Retrieved from [Link]
-
School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018, April 1). Retrieved from [Link]
-
Computational investigations of click-derived 1,2,3-triazoles as keystone ligands for complexation with transition metals: a review - RSC Publishing. (2018, March 29). Retrieved from [Link]
-
Information on Azide Compounds - Stanford Environmental Health & Safety. Retrieved from [Link]
-
The application of click chemistry in the synthesis of agents with anticancer activity. (2015, March 12). Retrieved from [Link]
-
Synthesis of bi- and bis-1,2,3-triazoles by copper-catalyzed Huisgen cycloaddition: A family of valuable products by click chemistry - Beilstein Journals. (2015, December 11). Retrieved from [Link]
-
Full article: Click chemistry based synthesis, cytotoxic activity and molecular docking of novel triazole-thienopyrimidine hybrid glycosides targeting EGFR - Taylor & Francis. (2021, January 28). Retrieved from [Link]
-
Electroactive tetrathiafulvalene based pyridine-mono and -bis(1,2,3-triazoles) click ligands: synthesis, crystal structures and coordination chemistry - RSC Publishing. Retrieved from [Link]
-
Organometallic complexes with 1,2,3-triazole-derived ligands - Books. (2014, July 9). Retrieved from [Link]
-
Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes for Catalytic Applications - AIR Unimi. (2023, August 30). Retrieved from [Link]
-
The effect of azide and thiocyanate anions on the coordination mode of thiocarbohydrazone ligand in preparing Mn(II) coordination compounds - Inorganic Chemistry Research. Retrieved from [Link]
-
Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. (2023, June 9). Retrieved from [Link]
-
Synthesis of a mixture of 1,4- and 1,5-triazoles via an azide–alkyne cycloaddition reaction. Retrieved from [Link]
-
Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies - PMC. (2021, November 23). Retrieved from [Link]
-
Metal-based triazoles as a medical marvel of the modern era: a comprehensive review. (2026, January 6). Retrieved from [Link]
-
. Retrieved from [Link]
-
“Click-Triazole” Coordination Chemistry: Exploiting 1, 4-Disubstituted-1, 2, 3-Triazoles as Ligands | Request PDF - ResearchGate. Retrieved from [Link]
-
Scientists Develop Novel Method To Synthesize Azide Compounds For Wider Industrial Applications - Chemical Online. (2023, August 3). Retrieved from [Link]
-
2D-IR spectroscopy of azide-labeled carbohydrates in H2O - ChemRxiv. (2024, June 24). Retrieved from [Link]
-
Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Retrieved from [Link]
-
Infrared Spectroscopy Elucidates the Inhibitor Binding Sites in a Metal‐Dependent Formate Dehydrogenase - PMC. Retrieved from [Link]
-
Cycloaddition of N-sulfonyl and N-sulfamoyl azides with alkynes in aqueous media for the selective synthesis of 1,2,3-triazoles - PMC. Retrieved from [Link]
-
Recent advances in the synthesis of triazole derivatives. Retrieved from [Link]
-
Infrared (IR) spectra of azide in HN 3 , CH3N3 and AZT (in cm -1 ). - ResearchGate. Retrieved from [Link]
-
Metal-based triazoles as a medical marvel of the modern era: a comprehensive review - RSC Publishing. Retrieved from [Link]
-
Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction | The Journal of Organic Chemistry - ACS Publications. (2021, July 26). Retrieved from [Link]
-
Biological applications of metal-based triazole derivatives. - ResearchGate. Retrieved from [Link]
-
Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism | The Journal of Organic Chemistry - ACS Publications. (2024, March 28). Retrieved from [Link]
-
versatile method for the preparation of conjugates of peptides with DNA/PNA/analog by employing chemo-selective click reaction in water | Nucleic Acids Research | Oxford Academic. (2007, December 1). Retrieved from [Link]
-
Application of Coordination Compounds in Drug Development: An Inclusive Review of Antimicrobial, Antifungal, Antidiabetic and Anticancer - Oriental Journal of Chemistry. Retrieved from [Link]
-
New 1,2,3-triazole ligands through click reactions and their palladium and platinum complexes - Dalton Transactions (RSC Publishing). Retrieved from [Link]
-
Synthesis and characterization of some transition metal (II) complexes with 1,2,4-triazole Schiff base. - CABI Digital Library. Retrieved from [Link]
-
Synthesis of 1,2,3-Triazoles - Organic Chemistry Portal. Retrieved from [Link]
-
Metal(II) triazole complexes: Synthesis, biological evaluation, and analytical characterization using machine learning-based val. (2023, March 31). Retrieved from [Link]
-
Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking - MDPI. (2021, July 2). Retrieved from [Link]
-
Figure 5: X-ray structure of the triazole compounds. (a) Molecular... - ResearchGate. Retrieved from [Link]
-
Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4 - PMC - NIH. Retrieved from [Link]
-
Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor - MDPI. Retrieved from [Link]
Sources
- 1. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Computational investigations of click-derived 1,2,3-triazoles as keystone ligands for complexation with transition metals: a review - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00283E [pubs.rsc.org]
- 3. dovepress.com [dovepress.com]
- 4. books.rsc.org [books.rsc.org]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. The effect of azide and thiocyanate anions on the coordination mode of thiocarbohydrazone ligand in preparing Mn(II) coordination compounds [inorgchemres.org]
- 7. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. uvic.ca [uvic.ca]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. ucd.ie [ucd.ie]
- 11. Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. orientjchem.org [orientjchem.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Infrared Spectroscopy Elucidates the Inhibitor Binding Sites in a Metal‐Dependent Formate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. tandfonline.com [tandfonline.com]
- 23. Metal-based triazoles as a medical marvel of the modern era: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Metal-based triazoles as a medical marvel of the modern era: a comprehensive review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. Application of Coordination Compounds in Drug Development: An Inclusive Review of Antimicrobial, Antifungal, Antidiabetic and Anticancer – Oriental Journal of Chemistry [orientjchem.org]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. broadpharm.com [broadpharm.com]
- 29. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-[(1R)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole
Executive Summary
The synthesis of 5-[(1R)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole presents two primary chemical challenges: regiocontrol (formation of the 1,5-disubstituted triazole over the thermodynamic 1,4-isomer) and stereocontrol (installing the α-chiral azide moiety).[1]
Standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is unsuitable for this application as it exclusively yields the 1,4-regioisomer. To achieve the 1,5-substitution pattern, you must utilize Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) .[2][3][4][5][6][7] Furthermore, the installation of the chiral azide is best achieved via nucleophilic substitution on a chiral alcohol precursor with Walden inversion.
This guide details the optimized workflow, safety protocols for handling methyl azide, and troubleshooting steps for yield maximization.
Part 1: The Synthetic Strategy
The most robust route involves a two-stage process:
-
RuAAC Cycloaddition: Coupling methyl azide (generated in situ) with (3S)-3-butyn-2-ol to form the 1,5-disubstituted triazole core with an (S)-alcohol handle.
-
Stereospecific Azidation: Activation of the alcohol followed by SN2 displacement with sodium azide to invert the stereocenter from (S) to (R).
Visual Workflow
Caption: Step-wise construction of the target molecule, highlighting the critical inversion of configuration during the azidation step.
Part 2: Detailed Protocols & Troubleshooting
Module A: The RuAAC Reaction (Triazole Formation)
Objective: Synthesize (1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethanol.
The Catalyst: The reaction requires a Pentamethylcyclopentadienyl Ruthenium(II) complex.[2][3][5][7]
-
Preferred: Cp*RuCl(cod) (cod = 1,5-cyclooctadiene). It is more active and operates at lower temperatures (RT to 40°C), reducing thermal degradation.
-
Alternative: Cp*RuCl(PPh3)2.[2][3][5][7][8][9][10][11] More stable but often requires heating (60-80°C).
Protocol:
-
Safety Prep: Methyl azide (MeN3) is explosive.[12] Do not isolate it. Generate it in situ or use a dilute solution in a flow reactor if available.
-
Reaction: In a glovebox or under strict Argon, dissolve Cp*RuCl(cod) (2-5 mol%) in dry THF or Dioxane.
-
Add (3S)-3-butyn-2-ol (1.0 equiv).
-
Slowly add the Methyl Azide solution (1.1 equiv) to the reaction vessel.
-
Stir at Ambient Temperature (25°C) for 12-24 hours.
-
Workup: Filter through a short silica plug to remove Ruthenium. Concentrate cautiously.
Troubleshooting Guide: RuAAC
| Issue | Probable Cause | Corrective Action |
| Formation of 1,4-isomer | Catalyst degradation or Copper contamination. | Ensure glassware is acid-washed (remove Cu traces). Use fresh CpRuCl(cod). Oxygen exposure can degrade the active Ru-species; ensure strict inert atmosphere.[11] |
| Low Conversion | Old catalyst or steric bulk. | Increase catalyst loading to 5 mol%. If using CpRuCl(PPh3)2, increase temp to 60°C. Ensure solvent is degassed (RuAAC is sensitive to O2). |
| Explosion/Pressure | High concentration of MeN3. | CRITICAL: Keep total MeN3 concentration < 0.5 M. Use a blast shield. Never condense MeN3. |
Module B: Stereoselective Azidation (The S → R Switch)
Objective: Convert the (S)-alcohol to the (R)-azide via SN2 displacement.
Mechanism: Direct azidation of secondary alcohols with inversion is best achieved by activating the alcohol as a mesylate (methanesulfonate) or tosylate, followed by displacement with azide. The Mitsunobu reaction (using DPPA) is an alternative but can be difficult to purify from phosphine oxides.
Protocol:
-
Mesylation: Dissolve the (S)-triazolyl ethanol in anhydrous DCM at 0°C. Add Et3N (1.5 equiv) and MsCl (1.2 equiv). Stir until TLC shows consumption (approx. 1-2 h).
-
Note: Keep cold to prevent elimination to the vinyl triazole.
-
-
Quench & Workup: Wash with cold NaHCO3, dry (Na2SO4), and concentrate. Use immediately.
-
Displacement: Dissolve the crude mesylate in dry DMF. Add NaN3 (1.5 - 2.0 equiv).
-
Reaction: Heat to 40-50°C. Monitor closely.
-
Warning: Higher temperatures promote elimination.
-
-
Workup: Dilute with water, extract with EtOAc.
Troubleshooting Guide: Azidation
| Issue | Probable Cause | Corrective Action |
| Racemization | SN1 pathway competition. | The carbocation at the benzylic-like position (alpha to triazole) is stabilized, promoting SN1 (racemization). Solution: Keep the solvent polar aprotic (DMF/DMSO) to favor SN2. Avoid acidic conditions.[13] Keep temperature < 50°C. |
| Elimination (Vinyl Triazole) | High basicity or Temperature.[14] | The alpha-proton is acidic due to the triazole ring. Solution: Use NaN3 (weak base). Avoid strong bases during mesylation workup. Lower the displacement temperature. |
| Retention of Configuration | Double inversion or Neighboring Group Participation. | Rare in this scaffold. Ensure the starting material was pure (S). If retention is observed, switch to Mitsunobu conditions (DPPA/DIAD), which enforces a single inversion. |
Part 3: Frequently Asked Questions (FAQs)
Q1: Why can't I use Copper (CuI) for the triazole synthesis? It is cheaper. A: Copper catalysis (CuAAC) is highly regioselective for 1,4-disubstituted triazoles. Your target is a 1,5-disubstituted triazole (the methyl group is on N1, and the alkyl chain is on C5). These are geometrically distinct. You must use Ruthenium (RuAAC) or Magnesium-mediated synthesis to access the 1,5-isomer.
Q2: My yield for the RuAAC step is stuck at 40%. How do I improve it? A: RuAAC is more sensitive to steric hindrance and electronic factors than CuAAC.
-
Check Oxygen: The Cp*Ru active species is air-sensitive.[11] Freeze-pump-thaw your solvents.
-
Switch Ligands: If using CpRuCl(PPh3)2, switch to CpRuCl(cod). The cyclooctadiene ligand is more labile, creating a more open active site for the alkyne coordination.
-
Concentration: Run the reaction at higher concentration (0.5 M - 1.0 M) if safety permits, as this is a bimolecular reaction.
Q3: Can I synthesize the azide directly from the alkyne (e.g., using an azido-alkyne)? A: No. If you use an alkyne that already contains an alkyl azide, it will polymerize (the azide of one molecule reacting with the alkyne of another). You must build the triazole ring first, then install the azide functionality.
Q4: How do I determine the enantiomeric excess (ee) of the final product? A: Chiral HPLC is recommended.
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/Isopropanol mixtures.
-
Detection: UV at 254 nm (Triazole absorption).
-
Compare against a racemic standard prepared by reacting racemic 3-butyn-2-ol.
Part 4: Mechanism of Action (RuAAC)
Understanding the mechanism helps in troubleshooting. Unlike CuAAC, which proceeds via a copper-acetylide, RuAAC proceeds via an oxidative coupling of the alkyne and azide to form a ruthenacycle.
Caption: The RuAAC cycle. Steric bulk on the Cp ligand directs the azide substituent to the distal position (N1), ensuring 1,5-regioselectivity.*
References
-
Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[2][8] Journal of the American Chemical Society.
- Context: The seminal paper establishing Cp*Ru as the c
-
Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008).[4] Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society.
- Context: Detailed mechanistic insight and comparison of CpRuCl(PPh3)2 vs CpRuCl(cod).
-
Bräse, S., Gil, C., Knepper, K., & Zimmermann, V. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition.[13][15][16]
- Context: Authoritative guide on the safety, stability, and handling of organic azides (specifically methyl azide hazards).
-
Gao, B., & Klapötke, T. M. (2011). The sensitivity and stability of organic azides.[13][16] Pyrotechnics.
- Context: Specific safety data regarding C/N ratios and explosive potential of small alkyl azides.
Sources
- 1. Chiral α-Stereogenic Oxetanols and Azetidinols via Alcohol-Mediated Reductive Coupling of Allylic Acetates: Enantiotopic π-Facial Selection in Symmetric Ketone Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. research.chalmers.se [research.chalmers.se]
- 4. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 5. Synthesis of Dense 1,2,3-Triazole Oligomers Consisting Preferentially of 1,5-Disubstituted Units via Ruthenium(II)-Catalyzed Azide–Alkyne Cycloaddition | MDPI [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
- 10. research.chalmers.se [research.chalmers.se]
- 11. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Generation of hazardous methyl azide and its application to synthesis of a key-intermediate of picarbutrazox, a new potent pesticide in flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. safety.pitt.edu [safety.pitt.edu]
- 14. BJOC - Safe and highly efficient adaptation of potentially explosive azide chemistry involved in the synthesis of Tamiflu using continuous-flow technology [beilstein-journals.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. safety.fsu.edu [safety.fsu.edu]
Technical Support Center: Safe Handling of Volatile Organic Azides
Case ID: AZ-SAFETY-PROTOCOLS-2024 Status: Active Agent: Senior Application Scientist Subject: Comprehensive Handling, Storage, and Disposal of Organic Azides
Welcome to the Azide Safety Support Hub
You have reached the Tier-3 Technical Support guide for high-energy nitrogen chemistry. This document is not a generic safety sheet; it is a troubleshooting manual designed to prevent catastrophic failure modes in the laboratory.
Organic azides (
Module 1: Risk Assessment (The "Go/No-Go" Decision)
User Question: How do I determine if the azide I plan to synthesize is too unstable to handle?
Technical Response: You must calculate the thermodynamic stability before ordering reagents. We use two primary metrics: the C/N Ratio and the Rule of Six .[1][2][3][4]
The Stability Equation
The most reliable heuristic for non-polyazides is the Carbon/Nitrogen ratio.
Stability Reference Table
| Ratio Result | Classification | Operational Protocol |
| Stable | Can be isolated and stored pure (e.g., n-nonyl azide).[1][4] Limit scale < 20g. | |
| Metastable | DO NOT STORE PURE. Store as solution ( | |
| Explosive | DO NOT ISOLATE. Synthesize in situ only. Use immediately. Limit scale < 1g. |
Critical Note: The "Rule of Six" states that a molecule should contain at least six carbons (or equivalent mass) per energetic functional group (azide, nitro, etc.) to provide sufficient thermal dilution [1].[2][4]
Workflow: Stability Logic Gate
Figure 1: Decision matrix for isolating vs. generating azides in situ based on atomic composition.
Module 2: Synthesis & Solvent Hazards (The "DCM" Trap)
User Question: I am performing a nucleophilic substitution with Sodium Azide (
Technical Response: ABSOLUTELY NOT. This is a critical failure mode.
-
The Hazard: Halogenated solvents (DCM, Chloroform) react with azide ions to form Diazidomethane (
) or Triazidomethane . -
The Mechanism:
. -
The Consequence: Diazidomethane is an extremely shock-sensitive and volatile explosive.[1][5] It can detonate without warning, even in solution [2].
Correct Protocol:
-
Solvent Substitution: Use DMF, DMSO, Acetonitrile, or Toluene.
-
Tooling: Never use metal spatulas (especially Copper or Lead). Azides react with heavy metals to form highly sensitive metal azides.[2][6] Use Teflon or plastic spatulas only [3].
Module 3: Isolation & Work-up (The "Rotovap" Danger)
User Question: My product is in the organic phase. Is it safe to remove the solvent on a rotary evaporator?
Technical Response: Concentration is the most dangerous step in azide chemistry. As the volume decreases, the concentration of the high-energy species increases, as does the friction potential.
Troubleshooting Steps:
-
The "Keep it Wet" Rule: Never rotovap a low-molecular-weight azide to complete dryness. Always leave a small amount of solvent to act as a heat sink and shock absorber.
-
Temperature Control: Bath temperature must remain
. -
Pressure Control: Do not let the solution bump. Bumping can deposit azide crystals in the ground glass joints of the trap.
-
Joint Safety: Friction between ground glass joints can detonate azide crystals.[7]
-
Solution: Use Teflon sleeves or grease joints heavily.
-
Solution: Clean joints immediately after disassembly.
-
Module 4: Storage & Disposal (The Quenching Protocol)
User Question: I have excess Sodium Azide solution and some organic azide waste. How do I dispose of it safely?
Technical Response: Never pour azides down the drain. They can react with lead/copper piping to form explosive metal azides. You must chemically quench the azide functionality before disposal.[8]
Protocol: Nitrous Acid Quench (The Standard Method)
This method converts the azide into benign Nitrogen gas (
Reagents:
Step-by-Step Procedure:
-
Setup: Perform in a fume hood (Toxic NO gas is evolved). Use a 3-neck flask with a stirring bar.
-
Dilution: Dilute the azide waste to
concentration with water. -
Nitrite Addition: Add excess Sodium Nitrite (
per azide).[4][9] -
Acidification (The Critical Step): Slowly add
dropwise.-
Observation: Evolution of brown/colorless gas (
).
-
-
Verification: Test the solution with starch-iodide paper.
-
Neutralization: Once complete, neutralize with NaOH to pH 7-9 before disposal.
Quenching Reaction Pathway
Figure 2: Chemical pathway for the oxidative decontamination of azide waste using nitrous acid.
Summary of "Golden Rules"
-
Calculate First:
. -
No Halogenated Solvents:
. -
No Heavy Metals: Use plastic/Teflon tools.
-
No Ground Glass Friction: Use Teflon sleeves.
-
Shielding: Always use a blast shield during concentration.
References
-
Smith, P. A. S.[6] Open-Chain Nitrogen Compounds; Benjamin: New York, 1966; Vol. 2, pp 211–265.[6]
-
Conrow, R. E.; Dean, W. D. "Diazidomethane Explosion." Org.[1][2][3][6][10][11] Process Res. Dev.2008 , 12, 1285–1286. Link
-
University of California, Santa Cruz (UCSC). "EHS Safety Guide: Azides." Link
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards; National Academies Press: Washington, DC, 2011. Link
-
Kolb, H. C.; Finn, M. G.; Sharpless, K. B.[1] "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angew.[1] Chem. Int. Ed.2001 , 40, 2004–2021.[1][2] Link
Sources
- 1. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. uvic.ca [uvic.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ehs.ucsb.edu [ehs.ucsb.edu]
- 7. artscimedia.case.edu [artscimedia.case.edu]
- 8. chemistry.unm.edu [chemistry.unm.edu]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. ucd.ie [ucd.ie]
Technical Support Center: Purification Strategies for Low Molecular Weight Azido-Triazoles
Introduction
Welcome to the Technical Support Center for the purification of low molecular weight azido-triazoles. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the purification of these unique chemical entities. The presence of both an azide and a triazole moiety in a small molecule can present distinct purification hurdles due to the polarity, solubility, and potential reactivity of these functional groups.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common purification challenges and obtain your target compounds with the desired purity.
I. Troubleshooting Guide: Common Purification Issues
This section addresses prevalent problems encountered during the purification of low molecular weight azido-triazoles and provides systematic approaches for their resolution.
Issue 1: Co-elution of Product with Starting Materials or Byproducts in Column Chromatography
Causality: This often occurs when the polarity of the desired azido-triazole is very similar to that of unreacted starting materials (e.g., the parent azide or alkyne) or side products. The inherent polarity of the triazole ring can make it challenging to achieve baseline separation from other polar components in the reaction mixture.
Troubleshooting & Optimization:
-
Solvent System Optimization: A systematic approach to selecting and optimizing the eluent is critical.
-
TLC Analysis: Before committing to a column, screen various solvent systems using Thin Layer Chromatography (TLC). A good solvent system will show clear separation between your product spot and impurities, with the product having an Rf value ideally between 0.2 and 0.4.[1]
-
Gradient Elution: If isocratic elution fails, a gradient elution from a non-polar to a more polar solvent system can effectively separate compounds with close polarities.[2]
-
-
Stationary Phase Variation:
-
Silica Gel: While standard silica gel is the workhorse, its slightly acidic nature can sometimes cause degradation of sensitive compounds.[3]
-
Neutral or Basic Alumina: For compounds that are sensitive to acid, switching to neutral or basic alumina can prevent on-column decomposition.[3][4]
-
Reverse-Phase Chromatography: If the compound is highly polar and poorly retained on silica, reverse-phase chromatography (e.g., using a C18 column) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be an excellent alternative.[1][5]
-
-
Flash Chromatography: For difficult separations, automated flash chromatography systems offer superior resolution and efficiency compared to traditional gravity columns.
Issue 2: Low Product Recovery after Purification
Causality: Low recovery can stem from several factors, including product decomposition on the stationary phase, irreversible adsorption, or loss during workup procedures.
Troubleshooting & Optimization:
-
Assess On-Column Stability: To check for decomposition on silica gel, spot the crude material on a TLC plate, let it sit for 30-60 minutes, and then develop it. The appearance of new, lower Rf spots suggests degradation.[3]
-
Deactivation of Silica Gel: If acidic silica is suspected to be the culprit, it can be "deactivated" by pre-treating it with a small amount of a base like triethylamine mixed with the eluent.
-
Liquid-Liquid Extraction Losses: For azido-triazoles with some water solubility, significant product loss can occur during aqueous workups.[4]
-
Brine Wash: Washing the organic layer with brine (saturated NaCl solution) can reduce the solubility of the organic product in the aqueous phase, thereby minimizing losses.[1][4][6]
-
Back-Extraction: If the product is suspected to be in the aqueous layer, performing a back-extraction of the aqueous phase with a fresh portion of organic solvent can recover the lost product.
-
Issue 3: Persistent Contamination with Copper Catalyst
Causality: The copper(I) catalyst used in the popular Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction can be challenging to remove completely, as it can coordinate with the triazole product.[4][7]
Troubleshooting & Optimization:
-
Aqueous Washes with Chelating Agents: This is often the first and most effective step. Washing the organic layer with an aqueous solution of a chelating agent sequesters the copper ions into the aqueous phase.[4][8]
-
Common Chelators: EDTA, aqueous ammonia, and ammonium chloride are frequently used.[4]
-
-
Filtration through Solid Supports: Passing the reaction mixture through a plug of an adsorbent material can effectively capture the copper catalyst.[4]
-
Common Adsorbents: Celite, silica gel, or alumina are effective choices.[4]
-
-
Scavenger Resins: These are solid-supported materials with functional groups that have a high affinity for copper. The resin is stirred with the reaction mixture and then filtered off.[4]
| Method | Typical Purity | Typical Yield | Notes |
| Aqueous Wash with EDTA | >98% | ~90% | Highly effective for removing copper salts.[3] |
| Flash Chromatography (Silica Gel) | >99% | ~90% | May cause desilylation if the compound is sensitive.[3] |
| Crystallization | >99% | ~90% | The product must be a solid.[3] |
Table 1. Comparison of common copper removal methods. Disclaimer: The values presented in this table are approximate and can vary depending on the specific experimental conditions, the nature of the product, and the initial copper concentration.[8]
Issue 4: Difficulty in Purifying Oily or Non-Crystalline Products
Causality: Many low molecular weight azido-triazoles are oils or amorphous solids at room temperature, which precludes the use of recrystallization as a purification technique.
Troubleshooting & Optimization:
-
Chromatography is Key: For non-crystalline products, chromatography is the primary purification method.
-
Flash Column Chromatography: This is the most common and effective technique.
-
Preparative HPLC: For very challenging separations or for achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool.[5]
-
-
Salt Formation: If the azido-triazole has a basic nitrogen atom (e.g., an amino group), it may be possible to form a crystalline salt by treating it with an acid. This salt can then be purified by recrystallization.
-
Distillation: For volatile, thermally stable oily products, short-path distillation under high vacuum can be an effective purification method.
II. Frequently Asked Questions (FAQs)
Q1: How do I choose the right purification strategy for my azido-triazole?
A1: The choice of purification strategy depends on the physical state of your product (solid or oil), its polarity, and the nature of the impurities. A good starting point is to analyze the crude reaction mixture by TLC to assess its complexity.[1]
Caption: Decision workflow for selecting a purification strategy.
Q2: What are some good starting solvent systems for column chromatography of azido-triazoles?
A2: The polarity of azido-triazoles can vary widely depending on the substituents. However, some common starting points for silica gel chromatography are:
-
Hexane/Ethyl Acetate: A gradient from 100% hexane to a higher concentration of ethyl acetate is a very common starting point for many organic compounds.[6]
-
Dichloromethane/Methanol: For more polar azido-triazoles, a gradient of methanol in dichloromethane is often effective.[9]
-
Chloroform/Methanol: This is another effective solvent system for polar triazole derivatives.[10]
Q3: My azido-triazole seems to be water-soluble. How can I effectively extract it from an aqueous reaction mixture?
A3: For water-soluble azido-triazoles, standard liquid-liquid extraction with common organic solvents like ethyl acetate or dichloromethane may be inefficient.
-
Use More Polar Solvents: Consider using more polar extraction solvents such as n-butanol.
-
Salting Out: Adding a large amount of a salt like sodium chloride or ammonium sulfate to the aqueous layer can decrease the solubility of the organic compound, driving it into the organic phase.
-
Continuous Liquid-Liquid Extraction: For highly water-soluble compounds, continuous liquid-liquid extraction can be a very effective, albeit more complex, technique.
Q4: Can I use recrystallization to purify my azido-triazole?
A4: Recrystallization is an excellent and often simple purification method, but it is only applicable if your product is a solid.[1][10] The key is to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[1] Common solvents to screen include ethanol, isopropanol, acetonitrile, and mixtures such as ethanol/water.[1][11]
III. Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
This protocol outlines a standard procedure for purifying a low molecular weight azido-triazole using silica gel flash column chromatography.
-
Slurry Preparation: In a beaker, add silica gel to your chosen starting eluent (a low polarity mixture, e.g., 95:5 hexane/ethyl acetate) to form a slurry.
-
Column Packing: Pour the slurry into a glass column with a stopcock, ensuring there are no air bubbles. Allow the silica to settle, and then add a thin layer of sand on top to protect the silica bed.
-
Sample Loading: Dissolve your crude azido-triazole in a minimal amount of a suitable solvent (ideally the eluent or a slightly more polar solvent). Carefully apply the sample to the top of the column.
-
Elution: Begin eluting with your starting solvent system, collecting fractions in test tubes. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).[12]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain your purified azido-triazole.[3][6]
Protocol 2: Aqueous Workup for Copper Catalyst Removal
This protocol describes a standard liquid-liquid extraction procedure to remove residual copper catalyst after a CuAAC reaction.[8]
-
Dilution: After the reaction is complete, dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.[8]
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash it with an equal volume of a 0.5 M EDTA solution (pH 8).[8]
-
Separation: Gently invert the funnel several times, venting frequently. Allow the layers to separate. The aqueous layer may turn blue or green, indicating the formation of the copper-EDTA complex.[1][8]
-
Repeat Wash: Drain the aqueous layer and repeat the wash with fresh EDTA solution two more times.[8]
-
Brine Wash: Wash the organic layer with brine to remove residual water and water-soluble impurities.[8]
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, now depleted of copper.[1][8]
Caption: Workflow for copper catalyst removal using aqueous extraction.
IV. Purity Assessment
After purification, it is crucial to assess the purity of your low molecular weight azido-triazole.
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and assess the purity of your compound. The absence of impurity peaks is a strong indicator of high purity.[6][13]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for determining the purity of a compound. A single, sharp peak in the chromatogram indicates a pure sample.[5] A C18 reversed-phase column is a common starting point for analysis.[5][6]
-
Mass Spectrometry (MS): MS provides information about the molecular weight of your compound, confirming its identity.
V. References
-
Benchchem. (2025). Technical Support Center: Purification of Polar Triazole Compounds. Retrieved from
-
Benchchem. (2025). Technical Support Center: Removal of Residual Copper Catalyst from Click Reactions. Retrieved from
-
Benchchem. (2025). Comparative Guide to Validating the Purity of Synthesized 5-Undecyl-1H-1,2,4-triazol-3-amine by High-Performance Liquid Chromatography (HPLC). Retrieved from
-
Google Patents. (1981). Purification of triazoles. Retrieved from
-
Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. (n.d.). PMC. Retrieved from
-
Benchchem. (2025). A Comparative Guide to the Characterization of 1-Azidopropane-Derived Triazoles by NMR and HPLC. Retrieved from
-
Lignin-based emulsive liquid-liquid microextraction for detecting triazole fungicides in water, juice, vinegar, and alcoholic beverages via UHPLC-MS/MS. (2024). PubMed. Retrieved from
-
Benchchem. (2025). Technical Support Center: Copper Catalyst Removal in Click Chemistry. Retrieved from
-
High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles. (2023). Retrieved from
-
Benchchem. (n.d.). common challenges in the synthesis of 1,2,4-triazole derivatives. Retrieved from
-
Benchchem. (2025). Technical Support Center: Purification of Products from Azido(dimethyl)phenylsilane Reactions. Retrieved from
-
Benchchem. (2025). detailed protocol for the synthesis of 1,2,3-triazoles from 1-Hexyn-3-ol. Retrieved from
-
A practical flow synthesis of 1,2,3-triazoles. (n.d.). PMC. Retrieved from
-
Benchchem. (2025). Technical Support Center: Purification of 1,2,4-Triazole Salts. Retrieved from
-
Preparation of 1,2,3-Triazoles from 7-Azido-1,3,5-cycloheptatriene. A Displacement from Nitrogen. (n.d.). Retrieved from
-
Synthesis of 1,2,3-Triazoles. (n.d.). Organic Chemistry Portal. Retrieved from
-
Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. (n.d.). PMC. Retrieved from
-
Copper-catalyzed click reaction on/in live cells. (n.d.). PMC. Retrieved from
-
How to remove copper after CuAAc click reaction?. (2014). ResearchGate. Retrieved from
-
Synthesis and Crystallization of N-Rich Triazole Compounds. (2023). MDPI. Retrieved from
-
Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from
-
Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. (2022). ACS Omega. Retrieved from
-
Transition Metal-Free Catalytic Synthesis of 1,5-Diaryl-1,2,3-Triazoles. (n.d.). Retrieved from
-
Study of a recrystallization process for triaminoguanidinium azotetrazolate Badanie procesu rekrystalizacji azotetrazolanu di(triaminoguanidyny). (2016). Retrieved from
-
An In Situ Formation of Ionic Liquid for Enrichment of Triazole Fungicides in Food Applications Followed by HPLC Determination. (2022). MDPI. Retrieved from
-
Agilent. (2015). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Retrieved from
-
Synthesis of 1,2,3-triazole derivatives based on propargyl ester of a saturated single-basic carbonic acid and para-azidobenzoic. (n.d.). Retrieved from
-
Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. (2023). ACS Omega. Retrieved from
-
Synthesis and Characterization of Azido-Functionalized 1,2,3-Triazole and Fused 1,2,3-Triazole. (2023). The Journal of Organic Chemistry. Retrieved from
-
Synthesis and biological evaluation of a triazole-based library of pyrido[2,3-d]pyrimidines as FGFR3 tyrosine kinase inhibitors. (n.d.). The Royal Society of Chemistry. Retrieved from
-
Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. (n.d.). PMC. Retrieved from
-
1,2,3-Triazolo-Bridged Click Coupling of Pinane-Based Azidodiol Enantiomers with Pyrimidine- and Purine-Based Building Blocks: Synthesis, Antiproliferative, and Antimicrobial Evaluation. (2025). MDPI. Retrieved from
-
Preparation and Crystal Structure of 5-Azido-3-nitro-1H-1,2,4-triazole, Its Methyl Derivative and Potassium Salt. (n.d.). MDPI. Retrieved from
-
Progress and challenges in the development of triazole antimicrobials. (2024). PMC. Retrieved from
-
Study of a recrystallization process for triaminoguanidinium azotetrazolate. (2017). ResearchGate. Retrieved from
-
Benchchem. (n.d.). A Comparative Guide to Triazole Synthesis: The Utility of 1-Azido-2-bromoethane as a Functionalizable Building Block. Retrieved from
-
Review Article Azido impurities in drug substances and drug products. (2023). Retrieved from
-
Guidechem. (2020). Preparation methods of 1H-1,2,3-1,2,4-Triazole: What are they?. Retrieved from
-
Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides. (2023). Retrieved from
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). PMC. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Byproduct Formation in Triazole Functionalization
Status: Operational | Tier: Level 3 (Senior Scientific Support) Audience: Medicinal Chemists, Chemical Biologists, Process Chemists
Introduction
Welcome to the Triazole Functionalization Support Center. This guide addresses the critical challenges in synthesizing and modifying triazole scaffolds. Whether you are constructing 1,2,3-triazoles via cycloaddition (CuAAC/RuAAC) or functionalizing existing 1,2,4-triazole cores, byproduct minimization is dictated by strict kinetic control and catalyst management.
This guide is structured into three troubleshooting modules:
-
CuAAC Integrity: Preventing oxidative homocoupling (Glaser) and copper entrapment.
-
RuAAC Specifics: Managing steric sensitivity and solvent compatibility.
-
Regiocontrol: Directing N-alkylation in 1,2,4-triazole scaffolds.
Module 1: The CuAAC System (1,2,3-Triazole Formation)
Context: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is robust, but the presence of oxygen and improper ligand ratios leads to the most common failure mode: Alkyne Homocoupling (Glaser Coupling).
Q1: My LCMS shows a dimer of my alkyne starting material. Why is the cycloaddition failing?
Diagnosis: You are observing Glaser Coupling . Mechanism: In the presence of O₂ and Cu(II), terminal alkynes undergo oxidative homocoupling to form diynes (C≡C-C≡C).[1] This depletes your starting material and generates byproducts that are difficult to separate. Causality:
-
Oxygen Leakage: Even trace O₂ oxidizes Cu(I) to Cu(II), which catalyzes the coupling.
-
Ligand Deficiency: Free Cu(I) is unstable. Without sufficient ligand (e.g., THPTA, TBTA), Cu(I) oxidizes rapidly or disproportionates.
Corrective Protocol:
-
Degas Solvents: Sparge all buffers/solvents with Argon or N₂ for at least 15 minutes before adding the catalyst.
-
Ligand Selection: Switch to THPTA (water-soluble) or BTTAA (higher activity). These ligands wrap the Cu(I) center, sterically blocking the bimolecular interaction required for Glaser coupling while permitting azide access [1, 2].
-
Sacrificial Reductant: Ensure Sodium Ascorbate is present in excess (5–10 equivalents relative to Cu) to instantly reduce any formed Cu(II) back to Cu(I).
Q2: The product is cytotoxic or colored (green/blue). How do I remove the copper?
Diagnosis: Copper Entrapment . Mechanism: The triazole ring itself is a ligand. It chelates Cu(I)/Cu(II) effectively, often retaining the metal through standard silica chromatography. Corrective Protocol:
-
Chelation Wash: Do not rely solely on EDTA. Use an aqueous wash of 0.5 M EDTA (pH 8.0) or ammonium hydroxide/citrate buffers.
-
Solid Phase Extraction: For high-purity needs (biological assays), stir the crude mixture with a thiourea-functionalized silica scavenger (e.g., SiliaMetS® Thiol) for 30 minutes, then filter. This is superior to liquid-liquid extraction [3].
Module 2: The RuAAC System (1,5-Disubstituted Triazoles)
Context: Ruthenium catalysis (Cp*RuCl) allows access to 1,5-isomers and internal alkynes but is less forgiving than CuAAC.[2][3]
Q3: I am seeing low conversion and non-specific byproducts in my RuAAC reaction.
Diagnosis: Solvent/Catalyst Mismatch . Mechanism: Unlike CuAAC, the RuAAC active species, [Cp*RuCl], is sensitive to protic solvents which can displace the chloride ligand or facilitate non-productive pathways. Corrective Protocol:
-
Solvent Switch: Avoid water or alcohols if possible. Use anhydrous Dioxane, Toluene, or THF . If solubility is an issue, DMF is acceptable but requires rigorous removal.
-
Temperature Control: RuAAC often requires heating (60–80°C) to overcome the activation barrier for the metallacycle intermediate. Room temperature reactions often stall, leading to byproduct accumulation over time [4].
Module 3: Regiocontrol in 1,2,4-Triazole Functionalization
Context: Unlike Click chemistry (ring formation), this module addresses the alkylation of existing 1,2,4-triazole rings, a common scaffold in drug discovery.
Q4: Alkylation of my 1,2,4-triazole yields a mixture of N1, N2, and N4 isomers. How do I favor N1?
Diagnosis: Ambident Nucleophile Competition . Mechanism: The 1,2,4-triazole anion resonates charge across N1, N2, and N4.
-
N1 Alkylation: Generally favored thermodynamically and sterically (if C3/C5 are unhindered).
-
N2 Alkylation: Often the kinetic product or favored if C3/C5 have bulky substituents.
-
N4 Alkylation: Rare, usually requires specific directing groups or transient protection.
Corrective Protocol (N1 Selectivity):
-
Base Selection: Use a weaker base like K₂CO₃ in polar aprotic solvents (DMF/Acetonitrile). Strong bases (NaH) generate a "naked" anion that is more reactive but less selective.
-
Steric Steering: If C3 is bulky, N2 alkylation increases. To force N1, use a transient protecting group (e.g., trityl) on N2/N4 if possible, or optimize the leaving group (softer electrophiles favor the softer Nitrogen center) [5, 6].
Visualizing the Pathways
Diagram 1: The Battle for Cu(I) – Product vs. Byproduct
This diagram illustrates the mechanistic divergence. To minimize byproducts, you must block the "Oxidative Branch."
Caption: Mechanistic divergence in CuAAC. Oxygen drives the red pathway (Glaser coupling), while Ligands and Ascorbate maintain the green pathway (Triazole formation).
Experimental Protocols
Protocol A: Optimized "Clean" CuAAC Reaction
Designed to eliminate Glaser coupling and facilitate purification.
| Component | Equivalents | Notes |
| Alkyne | 1.0 eq | Limiting reagent. |
| Azide | 1.0–1.1 eq | Slight excess ensures full alkyne consumption. |
| CuSO₄[2][4][5][6][7][8][9] · 5H₂O | 0.05 eq (5 mol%) | Pre-complex with ligand before addition. |
| Ligand (THPTA) | 0.25 eq (25 mol%) | Critical: Maintain 5:1 Ligand:Cu ratio to prevent oxidation. |
| Na Ascorbate | 0.50 eq (50 mol%) | Add last to initiate reaction. |
| Solvent | tBuOH:H₂O (1:1) | Degassed (sparged with N₂ for 15 min). |
Step-by-Step:
-
Dissolve Alkyne and Azide in the solvent mixture.
-
In a separate vial, mix CuSO₄ and THPTA in water. The solution should turn blue.
-
Add the Cu-Ligand complex to the reaction vial.
-
Flush headspace with N₂.
-
Add Sodium Ascorbate (freshly prepared in water). The solution may turn yellow/colorless.
-
Stir at RT for 1–4 hours. Monitor by LCMS.
Protocol B: Copper Scavenging (Post-Reaction)
Use this if the product is intended for biological assay.
-
Wash 1: 0.5 M EDTA (pH 8.0). Shake vigorously for 2 minutes.
-
Wash 2: 0.5 M EDTA (pH 8.0).
-
Wash 3: Brine.
-
Dry organic layer over Na₂SO₄.
-
Polishing (Optional): If color persists, stir organic layer with SiliaMetS® Thiol (10 wt% equivalent) for 30 mins, then filter through Celite.
References
-
Presolski, S. I., et al. (2011). "Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC)." Current Protocols in Chemical Biology. Link
-
Besanceney-Webler, C., et al. (2011). "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation." Angewandte Chemie. Link
-
BenchChem Technical Support. (2025). "Copper Catalyst Removal in Click Chemistry." Link
-
Johansson, J. R., et al. (2016). "Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications." Chemical Reviews. Link
- Kallander, L. S., et al. (2018). "Regioselective Synthesis of 1,2,4-Triazoles." Journal of Organic Chemistry.
-
Davenport, R., et al. (2023).[12] "Conquering Regioselectivity Issues: Scalable Synthesis to an Alkylated 1,2,4-Triazole." Organic Process Research & Development. Link
Sources
- 1. Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.chalmers.se [research.chalmers.se]
- 3. pubs.acs.org [pubs.acs.org]
- 4. glenresearch.com [glenresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Ruthenium‐Catalyzed Azide–Thioalkyne Cycloadditions in Aqueous Media: A Mild, Orthogonal, and Biocompatible Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. thieme-connect.com [thieme-connect.com]
Technical Support Center: Troubleshooting Copper Catalyst Removal in CuAAC Reactions
Welcome to the Technical Support Center for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflows. While "click" chemistry is celebrated for its high thermodynamic driving force and modularity, the mandatory use of a copper catalyst introduces significant downstream purification challenges[1][2]. This guide provides researchers and drug development professionals with causality-driven troubleshooting strategies, quantitative benchmarks, and self-validating protocols to ensure complete copper removal.
The Causality of Copper Contamination
Understanding why copper is difficult to remove is the first step in troubleshooting. The defining product of a CuAAC reaction—the 1,4-disubstituted 1,2,3-triazole core—is an exceptional ligand for transition metals[3][4].
This inherent chelating ability means the product often binds the copper catalyst tightly, pulling it into the organic phase and resisting standard aqueous extraction[3]. Furthermore, while the active catalyst is Cu(I), it is easily oxidized to Cu(II) during aerobic workup, forming highly stable, deeply colored (blue or green) paramagnetic complexes with the product[5]. Residual copper not only causes paramagnetic interference during NMR analysis but also induces severe cytotoxicity in downstream biological assays[3][5].
Effective removal requires introducing a competing chelator (like EDTA) or a solid-phase scavenger (like thiourea-functionalized silica) that possesses a thermodynamically superior binding affinity for copper compared to your triazole product[3][6].
Decision Matrix: Copper Removal Workflow
Workflow for selecting the optimal copper catalyst removal strategy in CuAAC reactions.
Troubleshooting FAQs
Q1: My product retains a persistent blue or green tint after standard workup. What does this mean? A1: A persistent blue/green color is the hallmark of Cu(II) contamination[5]. This occurs when your triazole product out-competes your wash solution for the copper ions[3]. To resolve this, increase the thermodynamic driving force for copper removal by performing multiple washes with 0.1 M EDTA strictly adjusted to pH ~8[3]. If the color persists, switch to a solid-phase scavenger with a higher binding constant, such as SiliaMetS® Thiourea or QuadraPure[3][6].
Q2: I am experiencing low product yield after the aqueous EDTA wash. Where is my product going? A2: If your organic product possesses partial water solubility, it is likely partitioning into the aqueous EDTA phase during liquid-liquid extraction[5]. To troubleshoot, wash the organic layer with saturated brine (NaCl) instead of pure water to "salt out" the product, forcing it back into the organic phase[3][5]. Alternatively, bypass liquid-liquid extraction entirely and use a solid-supported scavenger resin[3].
Q3: Column chromatography is failing to separate the copper catalyst from my product. Why? A3: Copper complexes often exhibit similar polarity and stationary-phase affinity to the triazole product, causing them to co-elute[5]. Never rely on chromatography alone for copper removal. You must perform an initial EDTA wash or use a scavenger resin to remove the bulk of the metal prior to loading the sample onto the silica gel[5].
Q4: How do I remove copper from a water-soluble bioconjugate (e.g., a labeled protein)? A4: Liquid-liquid extraction is incompatible with macromolecules. For bioconjugates, utilize dialysis against a buffer containing a chelating agent like EDTA[5]. For faster, more complete removal, employ specialized solid-phase scavengers that are compatible with aqueous buffers, or use size-exclusion chromatography[3][5].
Quantitative Comparison of Removal Strategies
Selecting the right method depends on the required purity limits and the chemical nature of your product. The following table summarizes typical performance metrics across standard techniques[3][6]:
| Removal Method | Typical Residual Cu | Product Recovery | Best Suited For | Cost & Complexity |
| Aqueous Wash (EDTA) | < 50 ppm | > 90% | Organic-soluble products | Low |
| Silica/Alumina Plug | < 100 ppm | 80 - 95% | Non-polar to moderately polar products | Low |
| Scavenger Resins (e.g., SiliaMetS) | < 10 ppm | > 95% | Highly chelating or water-soluble products | High |
| Dialysis | < 50 ppm | > 85% | Macromolecules (Proteins, Polymers) | Moderate |
Self-Validating Experimental Protocols
Protocol A: Aqueous Wash with EDTA (For Organic-Soluble Products)
Causality Focus: Adjusting the EDTA solution to pH 8 is critical because it ensures the four carboxylic acid groups of EDTA are fully deprotonated, maximizing its chelation capacity for Cu(II)[3][6].
-
Reaction Quench: Upon completion of the CuAAC reaction, dilute the crude mixture with an organic solvent (e.g., ethyl acetate or dichloromethane)[3][6].
-
Chelation Wash: Transfer to a separatory funnel and add an equal volume of 0.1 M - 0.5 M EDTA disodium salt solution. Ensure the pH is adjusted to ~8 using sodium bicarbonate[3][6].
-
Phase Separation & Validation: Shake vigorously for 1-2 minutes. The aqueous layer should turn visibly blue or green, which acts as a self-validating indicator that the Cu-EDTA complex has successfully formed[5][6]. Drain the aqueous layer.
-
Iteration: Repeat the EDTA wash until the aqueous layer remains completely colorless, indicating the bulk of the copper has been removed[3][5].
-
Brine Wash: Wash the organic layer with saturated NaCl (brine) to remove residual water and traces of EDTA[5][6].
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[5][6].
Protocol B: Solid-Phase Scavenging (For Stubborn or Water-Soluble Products)
Causality Focus: Scavenger resins like SiliaMetS® Thiourea utilize highly nucleophilic sulfur/nitrogen donors that irreversibly bind copper, pulling it out of the product matrix without requiring aqueous-organic partitioning[3][6].
-
Preparation: Dissolve the crude triazole product in a suitable solvent (compatible with both organic and aqueous systems)[4].
-
Scavenger Addition: Add the solid-phase scavenger resin directly to the mixture. Use 3 to 5 molar equivalents of resin relative to the total amount of copper catalyst initially added to the reaction to drive the binding equilibrium forward[3][7].
-
Incubation: Stir the suspension at room temperature for 1 to 24 hours. The exact time depends on the steric hindrance of your product and the specific resin used (monitor via LC-MS or TLC)[7].
-
Filtration: Filter the mixture through a fritted funnel or syringe filter to remove the copper-loaded resin[3][4].
-
Recovery: Wash the resin with a small volume of the reaction solvent to recover any loosely bound product. Combine the filtrates and concentrate to yield the highly purified product[3][6].
References
- Technical Support Center: Removal of Residual Copper Catalyst from Click Reactions Benchchem URL
- Technical Support Center: Copper Catalyst Removal in 1-(azidomethoxy)
- 1-Hexadecyne | 629-74-3 Benchchem URL
- Technical Support Center: Copper Catalyst Removal in Click Chemistry Benchchem URL
- 1H-1,2,3-Triazol-4-amine Benchchem URL
- WO2016054277A1 - Cu(i)-catalyzed azide-alkyne cycloadditions (cuaac) ligands and methods for carrying out cu(i)
- Copper-on-Magnetically Activated Carbon-Catalyzed Azide-Alkyne Click Cycloaddition in Water MDPI URL
Sources
- 1. WO2016054277A1 - Cu(i)-catalyzed azide-alkyne cycloadditions (cuaac) ligands and methods for carrying out cu(i)-catalyzed azide- alkyne cycloaddition reactions - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1H-1,2,3-Triazol-4-amine|CAS 573713-80-1|RUO [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1-Hexadecyne | 629-74-3 | Benchchem [benchchem.com]
Validation & Comparative
Structural Elucidation and Regio-Differentiation of 5-[(1R)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole
Executive Summary
In the synthesis of 1,2,3-triazoles, particularly those bearing chiral side chains like 5-[(1R)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole , definitive structural assignment is critical. The primary challenge lies in distinguishing the desired 1,5-disubstituted regioisomer (typically formed via RuAAC or magnesium-mediated catalysis) from its thermodynamically favored 1,4-disubstituted alternative (formed via CuAAC).
This guide provides a rigorous spectral comparison to validate the 1,5-substitution pattern. It moves beyond basic characterization, utilizing scalar coupling constants (
Comparative Analysis: 1,5-Isomer (Target) vs. 1,4-Isomer (Alternative)
The following data compares the target molecule against its regioisomer, 4-[(1R)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole .
A. 1H NMR Interpretation (Diagnostic Signals)
The most immediate differentiator is the chemical shift of the triazole ring proton and the N-methyl group.
| Feature | Target: 1,5-Disubstituted | Alternative: 1,4-Disubstituted | Mechanistic Insight |
| Triazole Ring Proton | The C5-H in 1,4-isomers is typically more deshielded due to the adjacent N1 lone pair anisotropy.[1] The C4-H in 1,5-isomers is generally upfield. | ||
| N-Methyl Group | In the 1,5-isomer, the N-Me is sterically crowded by the C5-substituent, often leading to slight shielding or distinct shift changes depending on the substituent's electronic nature. | ||
| Side Chain Methine -CH(N3)- | Multiplet / Quartet | Multiplet / Quartet | While both show coupling to the ethyl-methyl, the magnetic environment differs. The 1,5-isomer places this proton in the shielding cone of the N1-substituent. |
B. 13C NMR Interpretation (The Crossover Rule)
Carbon spectroscopy provides the most robust confirmation of regiochemistry due to the distinct electronic environments of C4 and C5.
| Carbon | Target: 1,5-Disubstituted | Alternative: 1,4-Disubstituted | Diagnostic Rule |
| C4 (Ring) | The Crossover: In 1,5-isomers, the unsubstituted carbon (C4) is upfield.[1] In 1,4-isomers, the substituted carbon (C4) is significantly downfield. | ||
| C5 (Ring) | The C5 signal in 1,4-isomers is characteristically high-field (shielded). Its absence confirms the 1,5-structure. |
C. 2D NMR: The "Gold Standard" (NOESY/ROESY)
Spatial proximity is the final arbiter. The 1,5-isomer places the N-Methyl group and the C5-side chain in close spatial proximity (< 5 Å).
-
Target (1,5-Isomer): Strong NOE correlation between N-Me (
~4.0) and the Side Chain Methine (-CH(N3)-). No correlation between N-Me and the Triazole Proton. -
Alternative (1,4-Isomer): Strong NOE correlation between N-Me and the Triazole C5-H . No correlation between N-Me and the Side Chain.
Visualization of Logic & Workflow
Diagram 1: Regiochemical Determination Logic
This flowchart illustrates the decision matrix for assigning the structure based on the data above.
Caption: Decision tree for distinguishing 1,5- vs 1,4-triazole regioisomers using multi-nuclear NMR.
Diagram 2: Spatial Correlations (NOE Topology)
Visualizing the through-space interactions that define the 1,5-isomer.
Caption: NOE topology map. Green dashed line indicates the positive correlation required to confirm the 1,5-structure.
Experimental Protocol
To ensure data integrity and reproducibility, the following acquisition parameters are recommended.
Sample Preparation[2][3]
-
Solvent: Dissolve ~10 mg of the compound in 0.6 mL of CDCl₃ (Chloroform-d).
-
Note: If peaks overlap, switch to Benzene-d6 (
). Benzene often induces dramatic shifts in triazole protons due to solvent anisotropy, resolving overlaps.
-
-
Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.
Acquisition Parameters (400 MHz or higher)
-
1H NMR:
-
Pulse angle: 30°.
-
Relaxation delay (D1): > 2.0 seconds (Triazole protons can have long T1 times; insufficient delay reduces integration accuracy).
-
Scans: 16-32.
-
-
13C NMR:
-
Scans: > 256 (Quaternary carbons at C5/C4 require high S/N).
-
-
1D NOESY (Selective):
-
Select the N-Methyl singlet for irradiation.
-
Mixing time: 500 ms .
-
Look for enhancement of the side-chain methine multiplet.
-
References
-
Creary, X., et al. (2012). Triazole Regioisomers: 1H and 13C NMR Identification. Journal of Organic Chemistry.[2][3]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and ruthenium-catalyzed azide–alkyne cycloaddition (RuAAC).[3][4] Chemical Society Reviews.
-
Zhang, L., et al. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[5][3][4] Journal of the American Chemical Society.
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard Reference for general chemical shift rules).
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Dense 1,2,3-Triazole Oligomers Consisting Preferentially of 1,5-Disubstituted Units via Ruthenium(II)-Catalyzed Azide–Alkyne Cycloaddition [mdpi.com]
Mass spectrometry (HRMS) characterization of azido-triazole compounds
High-Resolution Mass Spectrometry (HRMS) Characterization of Azido-Triazole Compounds: A Comparative Guide
Azido-triazole compounds are highly versatile scaffolds, serving as critical intermediates in click chemistry, bioconjugation, and the development of high-energy materials (HEMs). Validating their exact molecular architecture is paramount. As a Senior Application Scientist, I approach High-Resolution Mass Spectrometry (HRMS) not merely as a tool for measuring mass, but as a robust system for interrogating molecular structure.
This guide objectively compares ionization techniques and instrument platforms, providing a self-validating experimental workflow to ensure absolute confidence in your structural characterization.
Part 1: Mechanistic Causality in Ionization and Fragmentation
To successfully characterize azido-triazoles, one must understand the physical chemistry governing their behavior inside the mass spectrometer.
Ionization: ESI vs. APCI
Electrospray Ionization (ESI) is the gold standard for most click-chemistry derived triazoles. The basicity of the nitrogen-rich triazole ring allows it to readily accept a proton in acidic mobile phases, forming a stable
Fragmentation Causality: The Tale of Two Nitrogen Losses
The hallmark of both azide and triazole moieties in tandem mass spectrometry (MS/MS) is the neutral loss of nitrogen gas (
-
Azide Cleavage (Low Energy): The azido group is highly labile. Under low collision energy, the initial fragmentation is almost exclusively the entropically driven loss of
from the azide moiety, generating a reactive nitrene intermediate. -
Triazole Ring Cleavage (High Energy): The aromatic 1,2,3-triazole or 1,2,4-triazole core is highly stable. It requires significantly higher collision energies to induce ring opening. Once broken, it undergoes a subsequent loss of
or .[1].
Part 2: Comparative Performance of HRMS Platforms
The choice of mass analyzer dictates both the mass accuracy and the fragmentation mechanism (CID vs. HCD) available for structural elucidation.
Table 1: Comparative Analysis of HRMS Platforms for Azido-Triazoles
| Feature | ESI-Q-TOF | ESI-Orbitrap | Causality / Impact on Azido-Triazoles |
| Resolving Power | 40,000 - 80,000 | 140,000 - 500,000 | Orbitrap resolves isobaric interferences more effectively, crucial for distinguishing |
| Mass Accuracy | Both provide excellent elemental composition confirmation for complex nitrogen-rich formulas. | ||
| Fragmentation | Collision-Induced Dissociation (CID) | Higher-Energy Collisional Dissociation (HCD) | HCD eliminates the "low mass cut-off" seen in ion trap CID, providing richer low-mass fragments essential for mapping the triazole core. |
| Throughput | Very High (up to 100 Hz) | Moderate (up to 40 Hz) | . |
Table 2: Diagnostic Exact Mass Neutral Losses
| Neutral Loss | Exact Mass (Da) | Origin | Mechanistic Causality |
| 28.0061 | Azide or Triazole | [2]. Low CE = Azide; High CE = Triazole. | |
| 27.0109 | Triazole Ring | Ring contraction and cleavage of the triazole core at high collision energies. |
Part 3: A Self-Validating Experimental Protocol
To ensure trustworthiness, an HRMS protocol must incorporate internal checks that validate the instrument's state and rule out false positives (e.g., in-source fragmentation mimicking the target ion).
Step-by-Step Methodology: Energy-Resolved HRMS Workflow
-
System Blanking & Internal Calibration:
-
Action: Inject a solvent blank (Acetonitrile/Water 50:50 with 0.1% Formic Acid). Infuse a known lock-mass calibrant simultaneously with your sample acquisition.
-
Causality: The blank rules out column carryover. The lock-mass provides real-time correction of mass drift, ensuring the sub-ppm mass accuracy required to distinguish nitrogen-heavy formulas from carbon-heavy impurities.
-
-
Soft Ionization Optimization (ESI+):
-
Action: Dissolve the sample to 1-5 µg/mL in the mobile phase. Begin with a low capillary voltage (e.g., 3.0 kV) and a low source temperature (e.g., 250°C).
-
Causality: Formic acid lowers the pH below the pKa of the triazole nitrogens, driving the equilibrium toward the protonated
state. Azides are thermally labile; keeping the source temperature low prevents in-source thermal degradation, which would otherwise create a false precursor ion.
-
-
Energy-Resolved MS/MS (Breakdown Curve Generation):
-
Action: Isolate the
precursor and acquire MS/MS spectra at Normalized Collision Energies (NCE) of 15, 30, and 45. -
Causality: Stepping the collision energy allows you to temporally separate the facile loss of the azide
(at NCE 15) from the higher-energy triazole ring cleavage (NCE 30-45). This provides a clear, sequential mechanistic map of the molecule rather than a convoluted single spectrum.
-
-
Isotopic Pattern Verification:
-
Action: Overlay the experimental MS1 isotopic distribution (M, M+1, M+2) against the theoretical in-silico model.
-
Causality: Nitrogen has a distinct isotopic signature compared to carbon and oxygen. Matching the isotopic fine structure validates the elemental composition beyond just the exact monoisotopic mass, acting as a final self-validating check.
-
Part 4: Fragmentation Logic Visualization
The following diagram maps the causality of the energy-resolved fragmentation workflow described in the protocol.
HRMS fragmentation logic for azido-triazoles showing sequential neutral losses.
References
-
Combinatorial Synthesis of Structurally Diverse Triazole-Bridged Flavonoid Dimers and Trimers. Molecules (MDPI). URL:[Link]
-
Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. Physical Chemistry Chemical Physics (RSC Publishing). URL:[Link]
Sources
A Comparative Guide to the Reactivity of (1R) vs. (1S)-1-(1-Azidoethyl)-1H-1,2,3-Triazole Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chirality in Triazole Chemistry
The 1,2,3-triazole moiety, a cornerstone of "click chemistry," has become an indispensable linker in drug discovery, chemical biology, and materials science due to its high stability, ease of formation, and ability to engage in hydrogen bonding.[1][2] When a stereocenter is introduced adjacent to the triazole ring, as in the case of (1R) and (1S)-1-(1-azidoethyl)-1H-1,2,3-triazole, the resulting enantiomers can exhibit distinct chemical and biological properties. While the synthesis of such chiral triazoles has been a subject of intense research, a direct, comprehensive comparison of the reactivity of the resulting enantiomeric products is a less explored, yet critical, area of study.[3][4]
This guide provides an in-depth technical comparison of the anticipated reactivity of (1R) versus (1S)-1-(1-azidoethyl)-1H-1,2,3-triazole isomers. In the absence of direct comparative experimental data in the literature, this guide will synthesize principles from stereoelectronics, diastereoselective reactions, and computational chemistry to build a predictive framework for their differential reactivity. We will explore how the fixed spatial arrangement of the substituents at the chiral center can influence the reactivity of the triazole ring and the molecule as a whole.
Theoretical Framework: Why Should (1R) and (1S) Isomers Exhibit Different Reactivity?
Enantiomers, by definition, have identical physical and chemical properties in an achiral environment. However, their reactivity can differ significantly under two primary conditions:
-
Interaction with a Chiral Reagent, Catalyst, or Environment: When a chiral molecule interacts with another chiral entity, two different diastereomeric transition states are formed. These transition states have different energies, leading to different reaction rates. This is the basis for kinetic resolution and diastereoselective reactions.[1][5]
-
Intramolecular Reactions Involving a Second Chiral Center: In molecules with multiple stereocenters, the relative orientation of these centers can influence the feasibility and outcome of intramolecular reactions.
For the (1R) and (1S)-1-(1-azidoethyl)-1H-1,2,3-triazole isomers, we can anticipate differences in reactivity based on the following principles:
-
Stereoelectronic Effects: The specific three-dimensional arrangement of the ethyl group in the (1R) and (1S) isomers will lead to different through-space interactions and orbital overlaps between the chiral center and the triazole ring. These stereoelectronic effects can influence the electron density distribution and accessibility of the triazole nitrogens, thereby affecting their nucleophilicity and basicity.[6][7]
-
Diastereomeric Transition States: In reactions with chiral reagents or catalysts, the (1R) and (1S) isomers will form diastereomeric transition states with different energies, leading to different reaction rates. This is particularly relevant in biological systems, where enzymes and receptors are chiral. For instance, the enantiomers of the chiral triazole fungicide prothioconazole exhibit vastly different bioactivities due to differential binding to the target enzyme.[8]
Predicted Differences in Reactivity and Experimental Validation
Based on the theoretical framework, we can predict several reaction types where the (1R) and (1S) isomers would exhibit differential reactivity. For each case, a detailed experimental protocol is provided to enable researchers to test these hypotheses.
Diastereoselective N-Alkylation of the Triazole Ring
The 1,2,3-triazole ring has two potentially nucleophilic nitrogen atoms (N2 and N3) available for alkylation, though N-alkylation of N1-substituted triazoles is less common. However, in the presence of a strong electrophile and under specific conditions, further functionalization is possible. More importantly, the lone pairs on these nitrogens can act as Lewis bases and coordinate to metals or other electrophiles. The stereocenter at the adjacent carbon can create a chiral environment that influences the approach of an electrophile.
Hypothesis: The (1R) and (1S) isomers will exhibit different rates and/or diastereoselectivity when reacted with a chiral electrophile. The chiral center will sterically hinder one face of the triazole ring, leading to a preferred direction of attack for the incoming electrophile.
Supporting Evidence: Diastereoselective alkylations have been observed in other heterocyclic systems where a stereocenter is present on a substituent. For example, the alkylation of chiral seven-membered rings fused to tetrazoles proceeds with high diastereoselectivity.[9]
Experimental Protocol: Diastereoselective N-Alkylation
Objective: To determine if the (1R) and (1S) isomers of 1-(1-azidoethyl)-1H-1,2,3-triazole react with a chiral electrophile at different rates and with different diastereoselectivity.
Materials:
-
(1R)-1-(1-azidoethyl)-1H-1,2,3-triazole
-
(1S)-1-(1-azidoethyl)-1H-1,2,3-triazole
-
Chiral electrophile (e.g., a chiral benzyl bromide or a menthyl-derived alkylating agent)
-
Anhydrous solvent (e.g., DMF or acetonitrile)
-
Base (e.g., sodium hydride or potassium carbonate)
-
Quenching solution (e.g., saturated ammonium chloride)
-
Deuterated solvent for NMR analysis (e.g., CDCl3)
-
Chiral HPLC column for separation and analysis of diastereomers
Procedure:
-
In separate, flame-dried flasks under an inert atmosphere (e.g., argon or nitrogen), dissolve the (1R)-isomer and the (1S)-isomer in the anhydrous solvent.
-
Add the base to each flask and stir for 15 minutes at room temperature to deprotonate any residual NH-triazole (if present) or to activate the triazole ring.
-
Cool the solutions to 0 °C.
-
Add the chiral electrophile to each flask.
-
Monitor the reactions by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, quench with the quenching solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR to determine the diastereomeric ratio.
-
Purify the products by column chromatography.
-
Analyze the purified products by chiral HPLC to confirm the diastereomeric excess.
Data Analysis:
-
Table 1: Comparison of Diastereoselective Alkylation
Isomer Reaction Time (h) Diastereomeric Ratio (NMR) Major Diastereomer (1R) t₁ dr₁ D₁ | (1S) | t₂ | dr₂ | D₂ |
A significant difference in reaction times and diastereomeric ratios would confirm the differential reactivity of the two isomers.
Workflow for Diastereoselective Alkylation
Caption: Experimental workflow for diastereoselective alkylation.
Kinetic Resolution via Asymmetric Catalysis
If a racemic mixture of (±)-1-(1-azidoethyl)-1H-1,2,3-triazole is subjected to a reaction with a chiral catalyst that selectively reacts with one enantiomer, a kinetic resolution can be achieved. This would leave an excess of the unreacted enantiomer.
Hypothesis: A chiral catalyst will preferentially catalyze a reaction on one of the enantiomers, leading to a kinetic resolution of the racemic mixture.
Supporting Evidence: The kinetic resolution of racemic alkynes and azides via asymmetric copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been successfully demonstrated.[1][5][10] This principle can be extended to reactions of the pre-formed chiral triazoles.
Experimental Protocol: Kinetic Resolution
Objective: To achieve kinetic resolution of a racemic mixture of (±)-1-(1-azidoethyl)-1H-1,2,3-triazole using a chiral catalyst.
Materials:
-
Racemic (±)-1-(1-azidoethyl)-1H-1,2,3-triazole
-
A suitable substrate for a catalytic reaction (e.g., an olefin for a cyclopropanation if the triazole is converted to a diazo compound precursor)
-
Chiral catalyst (e.g., a chiral rhodium or copper complex)
-
Anhydrous solvent
-
Deuterated solvent for NMR analysis
-
Chiral HPLC column
Procedure:
-
To a solution of the racemic triazole in an anhydrous solvent, add the substrate.
-
Add the chiral catalyst.
-
Monitor the reaction progress by TLC or LC-MS.
-
Stop the reaction at approximately 50% conversion.
-
Quench the reaction and perform a standard aqueous workup.
-
Separate the unreacted starting material from the product by column chromatography.
-
Determine the enantiomeric excess (ee) of the unreacted starting material and the product using chiral HPLC.
Data Analysis:
-
Table 2: Data from Kinetic Resolution Experiment
Species Enantiomeric Excess (ee) Unreacted Starting Material eeSM | Product | eeProduct |
A high ee for both the unreacted starting material and the product would indicate a successful kinetic resolution and thus a significant difference in reactivity between the (1R) and (1S) isomers.
Logical Flow of Kinetic Resolution
Caption: Different reaction rates lead to kinetic resolution.
Computational Analysis of Reactivity
In the absence of extensive experimental data, computational chemistry provides a powerful tool for predicting and rationalizing the reactivity of the (1R) and (1S) isomers. Density Functional Theory (DFT) calculations can be employed to investigate various properties.[11][12]
Hypothesis: DFT calculations will reveal differences in the electronic properties and transition state energies for reactions of the (1R) and (1S) isomers, thereby providing a quantitative prediction of their differential reactivity.
Computational Protocol:
-
Geometry Optimization: Optimize the ground state geometries of the (1R) and (1S) isomers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).
-
Electronic Property Analysis: Calculate and compare the following properties for the two isomers:
-
Molecular Electrostatic Potential (MEP) Maps: To visualize the electron-rich and electron-poor regions and predict sites for electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: To determine the charge distribution on the atoms of the triazole ring and identify key orbital interactions (e.g., hyperconjugation) that may differ between the isomers.
-
Frontier Molecular Orbitals (HOMO-LUMO): The energies and shapes of the HOMO and LUMO can provide insights into the kinetic stability and reactivity.
-
-
Transition State Modeling: For a model reaction (e.g., N-alkylation with a simple electrophile), locate the transition state structures for the reaction of both the (1R) and (1S) isomers. Calculate the activation energies (ΔG‡). A lower activation energy implies a faster reaction rate.
Predicted Outcomes:
-
MEP Maps: We would expect subtle but distinct differences in the MEP maps, particularly around the triazole nitrogens, reflecting the different steric and electronic environment imposed by the chiral substituent.
-
NBO Analysis: Different dihedral angles between the azidoethyl group and the triazole ring in the lowest energy conformers of the (1R) and (1S) isomers could lead to different hyperconjugative interactions, resulting in small but significant differences in the calculated atomic charges.
-
Activation Energies: For a reaction with a chiral reagent, the calculated activation energies for the formation of the two diastereomeric transition states will be different, providing a quantitative measure of the expected kinetic preference.
Conclusion and Future Outlook
While direct experimental comparisons of the reactivity of (1R) and (1S)-1-(1-azidoethyl)-1H-1,2,3-triazole isomers are currently lacking in the scientific literature, a strong theoretical and precedent-based argument can be made for their differential reactivity. The presence of the stereocenter adjacent to the triazole ring is expected to influence the outcome of reactions through stereoelectronic effects and the formation of diastereomeric transition states when interacting with other chiral molecules.
The experimental protocols outlined in this guide for diastereoselective alkylation and kinetic resolution provide a clear roadmap for researchers to investigate these differences empirically. Furthermore, computational modeling stands as a powerful predictive tool to guide and rationalize experimental design.
For drug development professionals, understanding that these isomers are not just mirror images but can be distinct chemical entities in a chiral environment is paramount. This differential reactivity can have profound implications for metabolism, off-target effects, and overall drug efficacy and safety. Future research in this area will be crucial for the rational design of chiral triazole-containing molecules with optimized properties for a wide range of applications.
References
-
Stereoselective bioactivity of the chiral triazole fungicide prothioconazole and its metabolite. (2019). Pesticide Biochemistry and Physiology.
-
Force-induced retro-click reaction of triazoles competes with adjacent single-bond rupture. (2017). Chemical Science.
-
High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles. (2022). Communications Chemistry.
-
Exploring the versatility of heterocyclic compounds containing nitrogen atoms (triazoles): a comprehensive review. (2025). RSC Advances.
-
Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. (2023). Molecules.
-
Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking. (2023). Arabian Journal of Chemistry.
-
Synthesis of Atropisomeric Triazoles with Vicinal 1,5-Diaxes via Rhodium-Catalyzed Click Chemistry. (2022). ChemRxiv.
-
Iridium-Catalyzed Synthesis of Chiral 1,2,3-Triazoles Units and Precise Construction of Stereocontrolled Oligomers. (2023). Molecules.
-
Stereoelectronic effect. (2023). Wikipedia.
-
NH-1,2,3-triazoles as versatile building blocks in denitrogenative transformations. (2023). RSC Advances.
-
Computational investigations of click-derived 1,2,3-triazoles as keystone ligands for complexation with transition metals: a review. (2018). RSC Advances.
-
Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. (2019). Journal of the Brazilian Chemical Society.
-
Reactivity of N-(1,2,4-Triazolyl)-Substituted 1,2,3-Triazoles. (2011). Organic Letters.
-
A new chiral phenomenon of orientational chirality, its synthetic control and computational study. (2023). Frontiers in Chemistry.
-
Force-induced retro-click reaction of triazoles competes with adjacent single-bond rupture. (2017). Chemical Science.
-
Diastereoselective Alkylations of Chiral Tetrazolo[1,5a]azepines via Heterobenzylic Anion Intermediates. (2022). Organic Letters.
-
Rhodium-Catalyzed Dynamic Kinetic Resolution of Racemic Internal Allenes towards Chiral Allylated Triazoles and Tetrazoles. (2022). Molecules.
-
Coetaneous catalytic kinetic resolution of alkynes and azides through asymmetric triazole formation. (2019). Scientific Reports.
-
Coetaneous catalytic kinetic resolution of alkynes and azides through asymmetric triazole formation. (2019). Scientific Reports.
-
Stereoelectronic Effects. (2026). ResearchGate.
-
Strategies for catalytic asymmetric synthesis of chiral 1,2,3-triazoles. (2022). ResearchGate.
-
N‐alkylation of NH‐1,2,3‐triazoles. (2019). ResearchGate.
-
Scope for the synthesis of chiral 1,5-disubstituted triazoles Reaction... (2022). ResearchGate.
-
Regioselective Reduction of 1H-1,2,3-Triazole Diesters. (2021). Molecules.
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Pharmacology.
-
Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. (2013). The Journal of Organic Chemistry.
-
Coetaneous catalytic kinetic resolution of alkynes and azides through asymmetric triazole formation. (2019). ResearchGate.
-
NH-1,2,3-triazoles: Synthesis and reactions with electrophilic agents. (2016). ResearchGate.
-
Kinetic Resolution of Alkyne-Substituted Quaternary Oxindoles via Copper Catalysed Azide-Alkyne Cycloadditions. (2015). Chemical Communications.
-
E- or Z-selective synthesis of 4-fluorovinyl-1,2,3-triazoles with fluorinated second-generation Julia-Kocienski reagents. (2013). Beilstein Journal of Organic Chemistry.
-
Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. (2023). The Journal of Organic Chemistry.
-
Stereocontrolled Creation of Adjacent Quaternary and Tertiary Stereocenters by a Catalytic Conjugate Addition. (2014). ResearchGate.
-
Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. (2023). ACS Medicinal Chemistry Letters.
-
Molecular properties of a triazole–Ce(III) complex with antioxidant activity: structure, spectroscopy, and relationships with related derivatives. Influence of the ligands in the complex. (2024). Frontiers in Chemistry.
Sources
- 1. Coetaneous catalytic kinetic resolution of alkynes and azides through asymmetric triazole formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Coetaneous catalytic kinetic resolution of alkynes and azides through asymmetric triazole formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoelectronic effect - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Stereoselective bioactivity of the chiral triazole fungicide prothioconazole and its metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diastereoselective Alkylations of Chiral Tetrazolo[1,5a]azepines via Heterobenzylic Anion Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Exploring the versatility of heterocyclic compounds containing nitrogen atoms (triazoles): a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07255G [pubs.rsc.org]
- 12. Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking - Arabian Journal of Chemistry [arabjchem.org]
Unveiling Conformational Dynamics: A Comparative Guide to X-Ray Crystallography of 1-Methyl-1H-1,2,3-Triazole Derivatives
Introduction: The Strategic Imperative of Structural Validation
1-Methyl-1H-1,2,3-triazole derivatives have emerged as privileged scaffolds in modern drug discovery, frequently deployed as robust amide bioisosteres, pharmacophores, and disulfide mimetics[1]. While spectroscopic techniques like NMR provide bulk solution-state data, single-crystal X-ray crystallography remains the unequivocal gold standard for determining their absolute conformation, regiochemistry, and intermolecular interaction networks[2]. This guide provides a rigorous comparative analysis of 1-methyl-1H-1,2,3-triazole structural metrics against alternative isomers, detailing the protocols required to achieve publish-quality crystallographic validation.
Comparative Structural Metrics: 1-Methyl-1H-1,2,3-Triazoles vs. Alternatives
The regiochemistry of the triazole ring profoundly dictates its geometric and electronic properties. X-ray crystallographic data reveals that N1-substitution induces a distinct bond length asymmetry compared to 2-substituted or 1,2,4-triazole analogs[3].
Table 1: Crystallographic Parameters of Triazole Scaffolds
| Structural Parameter | 1-Methyl-1H-1,2,3-Triazole | 2-Methyl-2H-1,2,3-Triazole | 1,2,4-Triazole Derivatives |
| N1–N2 Bond Length | 1.342–1.359 Å (Single-bond character)[3] | ~1.330 Å (Symmetrical)[3] | N/A (N-N bond ~1.370 Å)[2] |
| N2–N3 Bond Length | 1.293–1.309 Å (Double-bond character)[3] | ~1.330 Å (Symmetrical)[3] | N/A |
| Planarity Deviation | < 0.045 Å (Highly planar)[4] | < 0.050 Å | Variable depending on substituents |
| Dominant Solid-State Interactions | π-π stacking (Centroid distance ~3.69 Å); C-H···O H-bonds[4] | Weak dipole-dipole interactions | Strong N-H···N hydrogen bonding[2] |
Mechanistic Causality: How Regiochemistry Dictates Function
The structural data outlined above is not merely descriptive; it is predictive of pharmacological behavior. In 1-methyl-1H-1,2,3-triazoles, the electron-withdrawing nature of the N1-substituent localizes the double bond between N2 and N3[3].
Causality of Binding : This bond asymmetry polarizes the molecule, significantly enhancing the hydrogen-bond accepting capacity of the N2 and N3 atoms. Consequently, 1-substituted triazoles exhibit superior dipole-aligned interactions within target protein binding pockets compared to their 2-substituted counterparts, which possess a more delocalized, symmetrical, and less polarized electron cloud[3]. Furthermore, the near-perfect planarity (maximum deviation of ~0.043 Å) facilitates tight intermolecular π-π stacking, which stabilizes both the crystal lattice and drug-target complexes[4].
Logical flow of N1-methylation inducing bond asymmetry and enhancing target affinity.
Experimental Protocol: Single-Crystal X-Ray Diffraction Workflow
To capture the precise bond asymmetries and π-π stacking distances (e.g., 3.685 Å and 3.697 Å) characteristic of 1-methyl-1H-1,2,3-triazoles[4], a rigorous, self-validating crystallographic protocol must be employed.
Step 1: Crystal Cultivation (Vapor Diffusion)
-
Action : Dissolve 10 mg of the triazole derivative in 0.5 mL of a solubilizing solvent (e.g., dichloromethane) in an inner vial. Place this inside a sealed outer chamber containing 3 mL of an anti-solvent (e.g., hexanes). Allow vapor equilibration over 48–72 hours.
-
Causality : Slow, controlled diffusion minimizes nucleation sites, promoting the growth of a single, defect-free macroscopic crystal (ideal size ~0.15 × 0.10 × 0.05 mm) necessary for coherent X-ray scattering[4].
Step 2: Crystal Harvesting and Cryoprotection
-
Action : Harvest a suitable single crystal and immediately submerge it in a perfluoropolyether oil (e.g., Paratone-N).
-
Causality : The oil displaces surface mother liquor, preventing rapid crystal degradation via solvent evaporation. Upon flash-cooling, the oil forms an amorphous glass, preventing the formation of crystalline ice rings that would obscure the diffraction pattern.
Step 3: Diffraction Data Collection
-
Action : Mount the crystal on a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å). Maintain the sample at 100 K to 293 K (cryogenic preferred) using a nitrogen stream[4].
-
Causality : Cryogenic temperatures drastically reduce atomic thermal vibrations (the Debye-Waller factor). This preserves high-angle reflection intensities, allowing for the sub-angstrom resolution required to definitively distinguish between N-N single and double bonds.
Step 4: Integration and Absorption Correction
-
Action : Process raw frames using integration software and apply a multi-scan absorption correction (e.g., SADABS).
-
Causality : Corrects for the differential absorption of X-rays based on the crystal's shape and orientation, ensuring the structure factor amplitudes are quantitatively accurate[2].
Step 5: Structure Solution and Refinement
-
Action : Solve the phase problem using intrinsic phasing algorithms. Refine the structure using full-matrix least-squares on
. -
Causality : Refining against
utilizes all collected reflections (including weak or negative intensities), providing the most statistically robust atomic coordinates and anisotropic displacement parameters.
Step-by-step X-ray crystallography workflow for 1,2,3-triazole derivatives.
Case Study: 1,5-Disubstituted 1,2,3-Triazoles as Disulfide Mimetics
The structural fidelity of 1-methyl-1H-1,2,3-triazole scaffolds is perfectly exemplified in their application as disulfide mimetics in cyclic peptides. In the engineering of the Sunflower Trypsin Inhibitor-1 (SFTI-1), researchers utilized ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) to install a 1,5-disubstituted 1,2,3-triazole linkage[1].
High-resolution X-ray crystallography of the SFTI-triazole inhibitor in complex with beta-trypsin (PDB ID: 6U22)[1], corroborated by NMR solution structures (PDB ID: 6U24)[5], revealed an exceptional structural consensus. The bridging distance and backbone conformation of the triazole linkage aligned with the parent disulfide molecule with a Root-Mean-Square Deviation (RMSD) of < 0.5 Å[5]. This crystallographically validated structural mimicry directly translates to enhanced biological performance, granting the triazole-bridged peptides superior half-lives in liver S9 stability assays compared to their native disulfide counterparts[5].
Conclusion
For researchers developing novel therapeutics, the 1-methyl-1H-1,2,3-triazole motif offers unparalleled conformational predictability and metabolic stability. As demonstrated, single-crystal X-ray crystallography is not merely an analytical checkpoint, but a critical tool for elucidating the nuanced bond asymmetries and π-π stacking behaviors that drive target affinity. By adhering to rigorous crystallographic protocols, drug development professionals can confidently leverage these scaffolds to optimize structure-activity relationships.
References
-
[4] Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate. Source: PubMed Central (PMC) / NIH. 4
-
[1] 6U22: Crystal structure of SFTI-triazole inhibitor in complex with beta-trypsin. Source: RCSB Protein Data Bank. 1
-
[5] 6U24: NMR solution structure of triazole bridged SFTI-1. Source: RCSB Protein Data Bank. 5
-
[2] Unambiguous Structural Confirmation of 1,2,4-Triazole Derivatives: A Comparative Guide to X-ray Crystallography. Source: Benchchem. 2
Sources
Comparative kinetics of click reactions with primary vs secondary azides
Executive Summary
The kinetic disparity between primary and secondary azides is a critical, often overlooked variable in bioconjugation and polymer synthesis. While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) generally tolerates steric bulk due to the activating power of the copper(I) catalyst, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) exhibits profound sensitivity to azide substitution.
This guide analyzes the mechanistic origins of these differences, provides comparative kinetic data, and details experimental protocols for benchmarking reaction rates.
Part 1: Mechanistic Divergence
The reactivity difference between primary (
CuAAC: The Steric Equalizer
In CuAAC, the formation of the copper-acetylide intermediate activates the alkyne, making it highly electrophilic. The mechanism involves a stepwise formation of a metallacycle. The copper center effectively "grips" the azide, pulling it into the reaction sphere.
-
Primary Azides: Rapid coordination and cyclization.
-
Secondary Azides: The copper catalyst can accommodate the extra steric bulk of a secondary carbon, resulting in only a marginal decrease in reaction rate compared to uncatalyzed thermal reactions. Ligands like BTTAA or THPTA further shield the metal center, maintaining high turnover even with hindered substrates.
SPAAC: The Steric Filter
SPAAC relies solely on the relief of ring strain (typically ~18-20 kcal/mol) to drive the reaction. The transition state is asynchronous and concerted.
-
The "DBCO Problem": Dibenzocyclooctyne (DBCO/ADIBO) possesses significant steric bulk due to the fused benzene rings. When a secondary azide approaches, the steric clash between the azide's substituents and the cyclooctyne's aromatic protons destabilizes the transition state.
-
The "BCN Solution": Bicyclo[6.1.0]nonyne (BCN) is less sterically demanding near the alkyne bond. Consequently, BCN shows little discrimination between primary and secondary azides, making it the superior choice for hindered labeling sites.
Visualization: Mechanistic Steric Impact
The following diagram illustrates the steric clash encountered in SPAAC compared to the catalytic assistance in CuAAC.
Caption: Comparative reaction pathways showing the high steric penalty for secondary azides in SPAAC (DBCO) versus the catalytic facilitation in CuAAC.
Part 2: Comparative Kinetic Data
The following data aggregates second-order rate constants (
Table 1: SPAAC Rate Constants ( )
Note the dramatic drop-off for DBCO/ADIBO when moving to hindered azides, while BCN remains stable.
| Cyclooctyne | Primary Azide ( | Secondary Azide ( | Tertiary Azide ( | Steric Sensitivity |
| BCN (Bicyclo[6.1.0]nonyne) | ~0.020 | ~0.018 | ~0.015 | Low |
| DBCO / ADIBO | ~0.30 - 0.90 | ~0.02 - 0.25 | < 0.00001 | High |
| DIBO | ~0.05 | ~0.02 | N/A | Moderate |
Table 2: CuAAC Rate Constants (Catalytic)
Rates in CuAAC are dependent on catalyst concentration, but the relative difference (
| Catalyst System | Primary Azide | Secondary Azide | Notes |
| CuSO4 / Ascorbate (No Ligand) | 1.0 | ~0.6 | Susceptible to aggregation. |
| Cu / THPTA | >100 | ~80 | Ligand acceleration masks steric effects. |
| Cu / BTTAA | >200 | ~180 | Best for internal/secondary azides. |
Key Takeaway: If you must use a secondary azide (e.g., on a metabolic sugar analog or a specific polymer block), avoid DBCO . Use BCN for SPAAC, or utilize CuAAC with BTTAA if copper toxicity is not a limiting factor.
Part 3: Experimental Protocol - Kinetic Benchmarking
To validate the performance of a specific secondary azide in your system, you must determine the reaction kinetics. We recommend Real-Time 1H-NMR for its label-free accuracy.
Protocol: Arrayed Pseudo-2D NMR Monitoring
Objective: Determine the second-order rate constant (
Materials:
-
Deuterated Solvent (
, , or ). -
Internal Standard (e.g., 1,3,5-trimethoxybenzene) – Optional but recommended for normalization.
-
NMR Tube (High precision).
Workflow:
-
Preparation (T=0 setup):
-
Prepare a stock solution of the Azide (20 mM final conc) and Internal Standard in deuterated solvent.
-
Prepare a stock solution of the Alkyne (20 mM final conc).
-
Critical Step: Run a "dummy" sample (solvent only) to Lock, Tune, and Shim the instrument. Store these shim settings.
-
-
Reaction Initiation:
-
Add the Azide solution to the NMR tube.
-
Add the Alkyne solution. Start a stopwatch immediately upon addition.
-
Cap the tube and invert 3 times to mix (do not vortex vigorously if proteinaceous).
-
Insert into the NMR magnet immediately.
-
-
Acquisition (Arrayed Mode):
-
Load the stored shim file (do not re-shim automatically as the reaction is already proceeding).
-
Execute a multi_zgvd (Bruker) or equivalent arrayed sequence.
-
Parameters:
-
Scans (ns): 4 or 8 (keep low for time resolution).
-
Delay (D1): >5 x T1 (ensure quantitative relaxation).
-
Loop counter: 20–50 spectra.
-
Interval: 2–5 minutes between spectra.
-
-
-
Data Analysis:
-
Integrate the diagnostic peaks:
-
Azide:
-protons (shift from ~3.3 ppm to ~4.5 ppm upon triazole formation). -
Alkyne: Propargylic protons (disappear) or Cyclooctyne methylene protons (shift).
-
-
Plot
vs. Time (for equimolar second-order reactions). -
The slope of the line is
.
-
Visualization: NMR Kinetic Workflow
Caption: Step-by-step workflow for capturing fast kinetic data using arrayed NMR spectroscopy.
Part 4: Optimization Guide
When forced to use secondary azides, apply these modifications to recover reaction speed:
-
Switch Ligands (CuAAC):
-
Replace TBTA with BTTAA or BttP . These ligands create a more electron-rich copper center that accelerates the oxidative addition step, compensating for the steric hindrance of the secondary azide.
-
-
Solvent Tuning (SPAAC):
-
Use HEPES buffer (pH 7.4) rather than PBS. Phosphate can occasionally coordinate to intermediates or affect hydrogen bonding networks in the transition state.
-
If compatible, add 10-20% PEG (Polyethylene Glycol) . The excluded volume effect can effectively increase the local concentration of reagents.
-
-
Temperature:
-
Secondary azides have a higher activation energy barrier (
). Increasing temperature from 25°C to 37°C often doubles the rate ( ) without compromising bioorthogonality.
-
References
-
Dommerholt, J., et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition. [Link]
-
Debets, M. F., et al. (2011). Aza-dibenzocyclooctynes for fast and efficient enzyme PEGylation via copper-free click chemistry. Chemical Communications. [Link]
-
Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie. [Link]
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology. [Link]
-
Uttamapinant, C., et al. (2012). Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling. Angewandte Chemie International Edition. [Link]
Sources
- 1. imserc.northwestern.edu [imserc.northwestern.edu]
- 2. Kinetic Resolution of Cyclic Secondary Azides, Using an Enantioselective Copper-Catalyzed Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. microfluidics.utoronto.ca [microfluidics.utoronto.ca]
- 7. escholarship.org [escholarship.org]
- 8. What is Click Chemistry? | BroadPharm [broadpharm.com]
Differentiating 1,4- and 1,5-disubstituted triazole regioisomers
The differentiation of 1,4- and 1,5-disubstituted 1,2,3-triazoles is a critical quality gate in medicinal chemistry. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is highly regioselective for the 1,4-isomer, trace amounts of the 1,5-isomer or the intentional synthesis of the 1,5-isomer (via RuAAC) requires rigorous structural validation.
This guide outlines a definitive, data-driven workflow to distinguish these regioisomers, moving beyond simple retention times to structural certainty.
Synthetic Divergence: The Source of Regioisomerism
Before analysis, understanding the catalytic origin provides the first tier of evidence. The thermal Huisgen cycloaddition is non-regioselective, yielding a ~1:1 mixture. Modern catalytic methods drive selectivity.
Figure 1: Catalytic divergence in azide-alkyne cycloaddition. CuAAC favors the 1,4-isomer, while RuAAC favors the 1,5-isomer.[1]
NMR Spectroscopy: The Gold Standard
NMR is the most reliable method for differentiation. While proton (
A. C NMR: The Chemical Shift Rule
The most robust empirical method involves the chemical shift of the triazole ring carbons.
-
1,4-Isomer: The protonated carbon (C5) is significantly upfield (shielded).
-
1,5-Isomer: The protonated carbon (C4) is downfield (deshielded) relative to the 1,4-isomer.
| Carbon Position | 1,4-Disubstituted ( | 1,5-Disubstituted ( | Diagnostic Note |
| Triazole CH | ~120 - 125 (C5) | ~133 - 135 (C4) | Primary Indicator |
| Quaternary C | ~145 - 148 (C4) | ~133 - 140 (C5) | Less diagnostic due to overlap |
Decision Rule: If the triazole CH signal appears below 130 ppm, it is highly likely the 1,4-isomer . If it appears above 130 ppm, it is likely the 1,5-isomer .
B. H NMR & NOE: Spatial Confirmation
Proton chemical shifts alone are often insufficient due to substituent effects. However, 1D-NOESY (Nuclear Overhauser Effect Spectroscopy) is definitive because it measures spatial proximity, not just bond connectivity.
-
1,4-Isomer: The triazole proton (H5) is spatially close to the substituent at N1.
-
1,5-Isomer: The triazole proton (H4) is distant from the substituent at N1. Crucially, the substituents at N1 and C5 are close to each other.
Figure 2: NOE correlation logic. The 1,5-isomer is uniquely identified by the lack of NOE between the triazole proton and the N1 substituent, and a strong NOE between the two substituents.
Experimental Workflow: Characterization Protocol
Follow this step-by-step protocol to validate your regioisomer.
Reagents Required:
-
Deuterated solvent (DMSO-
or CDCl ). -
Target compound (~5-10 mg).
Step 1:
-
Acquire a standard
H spectrum. -
Identify the triazole singlet.[2]
-
1,4-Isomer: Typically
8.0 – 8.8 ppm (highly dependent on R-groups). -
1,5-Isomer: Often shifts slightly upfield relative to 1,4 in similar analogs, but not reliable enough for standalone assignment.
-
Step 2:
-
Acquire a
C spectrum (or HSQC if sample is limited). -
Locate the carbon signal correlating to the triazole proton.
-
Apply the Rule:
-
< 130 ppm
1,4-isomer . -
> 130 ppm
1,5-isomer .
-
< 130 ppm
Step 3: 1D-NOESY Confirmation (The "Spatial" Test)
-
Select the triazole proton resonance for irradiation.
-
Acquire the 1D-NOESY spectrum.
-
Analyze:
-
Observe the N1-substituent protons (e.g., benzylic CH
or aromatic protons). -
Positive Enhancement: Confirms H5 is adjacent to N1
1,4-isomer . -
No Enhancement: Confirms H4 is distant from N1
1,5-isomer .
-
Comparative Summary Table
| Feature | 1,4-Disubstituted Triazole | 1,5-Disubstituted Triazole |
| Synthesis Catalyst | Cu(I) (e.g., CuSO | Ru(II) (e.g., Cp*RuCl(PPh |
| Upfield (~120 ppm) | Downfield (~133 ppm) | |
| NOE Correlation | Triazole-H | N1-Substituent |
| Polarity (TLC/HPLC) | Generally more polar (lower R | Generally less polar (higher R |
| Dipole Moment | High (~5 D) | Lower (~2-3 D) |
References
-
Creary, X., et al. (2012). Method for Assigning Structure of 1,2,3-Triazoles. The Journal of Organic Chemistry. Link
-
Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of Azoles.[3][4] DFT Study Predicts Diminished Reactivity in the 1,4-Disubstituted Series. Journal of the American Chemical Society. Link
-
Zhang, L., et al. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. Journal of the American Chemical Society. Link
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews. Link
Sources
- 1. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Definitive Guide to the Safe Disposal of 5-[(1R)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole
A Senior Application Scientist's Protocol for Researchers and Drug Development Professionals
This guide provides essential, step-by-step procedures for the safe handling and disposal of 5-[(1R)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole. Organic azides are energetic compounds that demand rigorous safety protocols to mitigate risks of explosion and toxicity. The procedures outlined herein are designed to empower laboratory personnel with the knowledge to manage and neutralize this compound effectively, ensuring a safe research environment.
Immediate Safety Profile & Hazard Assessment
Before handling this compound, it is critical to recognize its inherent hazards. Organic azides are a class of potentially explosive and toxic substances sensitive to external energy sources such as shock, friction, heat, and static discharge.[1]
1.1. Stability Assessment of the Target Compound
The stability of an organic azide is fundamentally linked to its molecular structure. Two primary guidelines are used for an initial risk assessment: the Carbon-to-Nitrogen (C/N) ratio and the "Rule of Six".[2][3]
-
Molecular Formula: C₅H₈N₆
-
Analysis: This compound contains five carbon atoms and six nitrogen atoms (three in the azide group and three in the triazole ring).
| Parameter | Calculation / Assessment | Result & Implication |
| Carbon-to-Nitrogen (C/N) Ratio | Number of Carbon Atoms / Number of Nitrogen Atoms = 5 / 6 | ~0.83 |
| "Rule of Six" | Number of Carbon Atoms per Energetic Group (Azide + Triazole) | < 6 |
1.2. Critical Incompatibilities
To prevent the formation of highly unstable and dangerous compounds, strictly avoid contact with the following:
-
Acids: Can generate highly toxic and explosive hydrazoic acid (HN₃).[3]
-
Heavy Metals (e.g., lead, copper, silver, mercury): Can form extremely shock-sensitive heavy metal azides. This is why azide solutions must never be poured down the drain, as they can react with metal plumbing.[3][4]
-
Halogenated Solvents (e.g., dichloromethane, chloroform): Can form dangerously explosive di- and tri-azidomethane.[4]
-
Strong Oxidizing and Reducing Agents: Uncontrolled reactions can lead to violent decomposition.
Core Directive: Deactivation Before Disposal
The guiding principle for the disposal of any organic azide is to chemically convert it into a more stable compound before it enters the hazardous waste stream . The most common and recommended method is the reduction of the azide group to a benign primary amine. This guide details two robust protocols for this conversion.
Disposal Workflow Overview
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
